molecular formula C21H21N3O4 B554450 Z-L-histidine benzyl ester CAS No. 20794-07-4

Z-L-histidine benzyl ester

Cat. No.: B554450
CAS No.: 20794-07-4
M. Wt: 379.4 g/mol
InChI Key: NSUWDHSSVSZBJZ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-L-histidine benzyl ester is a protected derivative of the amino acid L-histidine that serves a critical role in synthetic organic and medicinal chemistry. The benzyl ester group protects the carboxylic acid functionality of the histidine side chain, allowing for selective chemical reactions to occur at other molecular sites during multi-step synthesis. This compound is a key synthetic intermediate for the construction of more complex molecules, most notably for the synthesis of Remikiren , a potent renin inhibitor investigated for the treatment of hypertension. Furthermore, Z-L-histidine benzyl ester has been demonstrated to act as an inhibitor for several enzymes, including sweet-almond β-glucosidase, yeast α-glucosidase, and Escherichia coli β-galactosidase . The protective benzyl group can be removed under specific conditions, such as via hydrogenation using a palladium catalyst , to regenerate the free carboxylic acid in the final stages of synthesis. This makes it an invaluable building block for researchers developing novel peptide-based pharmaceuticals, exploring enzyme mechanisms and inhibition, and creating advanced drug delivery systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-20(27-13-16-7-3-1-4-8-16)19(11-18-12-22-15-23-18)24-21(26)28-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,22,23)(H,24,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUWDHSSVSZBJZ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426715
Record name Z-L-histidine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20794-07-4
Record name Z-L-histidine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Z-L-histidine Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Z-L-histidine Benzyl Ester

In the intricate field of peptide synthesis and drug development, Z-L-histidine benzyl ester stands as a cornerstone building block. Its structure incorporates three critical features: the L-histidine backbone, essential for biological activity; a benzyloxycarbonyl (Z or Cbz) group protecting the α-amino terminus; and a benzyl (Bn) ester protecting the carboxy terminus. This dual protection strategy allows for the precise and sequential formation of peptide bonds, making it an invaluable intermediate in the synthesis of complex peptides, including therapeutic agents and research probes.[1]

However, the synthesis of this derivative is not trivial. The unique trifunctionality of L-histidine—comprising an α-amino group, a carboxylic acid, and a nucleophilic imidazole side chain—presents a distinct synthetic challenge.[2][3] The imidazole ring, with a pKa near physiological pH, can act as a base or a nucleophile, leading to potential side reactions and racemization if not managed correctly.[4][5] This guide provides a comprehensive overview of the synthetic pathways, elucidating the chemical principles, experimental protocols, and critical control points necessary for the successful and high-purity synthesis of Z-L-histidine benzyl ester.

Part 1: Core Synthetic Strategy and Management of the Imidazole Side Chain

The synthesis of Z-L-histidine benzyl ester requires a carefully orchestrated protection strategy for the α-amino and carboxylic acid groups. The primary decision point in any synthetic route is the management of the imidazole nitrogen.

Two primary strategies exist:

  • Direct Synthesis (Imidazole Unprotected): This is the most direct route but requires carefully controlled conditions to prevent side reactions at the imidazole nitrogen, such as N-benzylation or N-acylation. The nucleophilicity of the imidazole ring is a significant factor that must be mitigated through precise pH control and reagent selection.

  • Imidazole Protection Strategy: To eliminate side reactions, the imidazole ring can be protected prior to or during the main synthesis. Common protecting groups for histidine's side chain include the benzyl (Bn) or trityl (Trt) groups.[6] While this adds steps to the overall synthesis (protection and subsequent deprotection), it often results in cleaner reactions and higher yields.

This guide will focus on the more common and direct unprotected imidazole pathway, which is often preferred for its atom economy and fewer synthetic steps. The choice between the two primary sequences—N-protection followed by C-protection or vice versa—is critical and dictated by the stability of intermediates and reaction conditions.

G cluster_start Starting Material cluster_final Final Product L-Histidine L-Histidine Z-L-His-OH Nα-Z-L-Histidine L-Histidine->Z-L-His-OH N-Protection (Schotten-Baumann) L-His-OBn L-Histidine Benzyl Ester L-Histidine->L-His-OBn C-Protection (Fischer Esterification) Z-L-His-OBn Z-L-Histidine Benzyl Ester Z-L-His-OH->Z-L-His-OBn C-Protection (Fischer Esterification) L-His-OBn->Z-L-His-OBn N-Protection (Schotten-Baumann)

Caption: Primary synthetic pathways to Z-L-histidine benzyl ester.

Pathway A, involving initial N-protection, is generally preferred as the resulting Z-L-histidine is a stable, crystalline solid that is easily purified before the final esterification step.

Part 2: Detailed Synthesis Protocol (Pathway A)

This section details the experimentally validated two-step synthesis starting with the protection of the α-amino group.

Step 2.1: Synthesis of Nα-Benzyloxycarbonyl-L-histidine (Z-L-His-OH)

The introduction of the Z-group is typically achieved via the Schotten-Baumann reaction, where the amino group of L-histidine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

Mechanism: The reaction is performed under alkaline conditions to deprotonate the α-amino group, enhancing its nucleophilicity. The resulting nucleophile attacks the benzyl chloroformate, followed by the elimination of a chloride ion. Precise pH control is paramount to ensure selective reaction at the α-amino group without promoting side reactions at the imidazole nitrogen.[]

Experimental Protocol: N-protection of L-Histidine

  • Dissolution: Dissolve L-histidine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq, e.g., 1M NaOH) with cooling in an ice bath (0-5 °C). The pH should be maintained between 9.0 and 10.0.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred histidine solution. Simultaneously, add a separate solution of NaOH (e.g., 2M) dropwise to maintain the pH within the 9.0-10.0 range.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol by-product.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate of Z-L-His-OH will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Z-L-His-OH.

ParameterValue/ConditionRationale
L-Histidine 1.0 eqStarting material
Benzyl Chloroformate 1.1 - 1.2 eqAcylating agent for Z-group introduction
Sodium Hydroxide ~2.0 eqMaintains alkaline pH for amino group activation
Temperature 0-5 °C initiallyControls exothermic reaction and minimizes side reactions
pH 9.0 - 10.0Optimizes α-amino nucleophilicity over imidazole
Typical Yield 75-90%
Purity Check Melting Point, NMRConfirms structure and purity of intermediate
Step 2.2: Synthesis of Z-L-histidine Benzyl Ester from Z-L-His-OH

The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Mechanism: The reaction involves the protonation of the carboxylic acid carbonyl by a strong acid catalyst, typically p-toluenesulfonic acid (TsOH), making it more electrophilic. Benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl. The key to driving this equilibrium-controlled reaction to completion is the removal of the water by-product.[8]

Experimental Protocol: Fischer-Speier Esterification

  • Apparatus Setup: Assemble a flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add Z-L-His-OH (1.0 eq), benzyl alcohol (5-10 eq, serves as reagent and solvent), p-toluenesulfonic acid monohydrate (1.1 eq), and an azeotroping solvent such as toluene or cyclohexane (e.g., 30 mL for 0.05 mol scale).[9]

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Isolation of the Tosylate Salt:

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent like ethyl acetate or diethyl ether to precipitate the product as its p-toluenesulfonate (tosylate) salt.[9]

    • Stir the resulting slurry for 1 hour, then collect the white solid by vacuum filtration.

  • Purification: The crude salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

G Start Combine Z-L-His-OH, Benzyl Alcohol, TsOH, and Toluene Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux Monitor Monitor by TLC until reaction is complete Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Add Ethyl Acetate to Precipitate Product Cool->Precipitate Filter Collect Solid by Vacuum Filtration Precipitate->Filter Purify Recrystallize from suitable solvent Filter->Purify Final Z-L-His-OBn · TsOH Purify->Final

Caption: Workflow for Fischer-Speier Esterification and Isolation.

Causality Behind Experimental Choices:

  • Excess Benzyl Alcohol: Shifts the reaction equilibrium towards the product side (Le Châtelier's principle).

  • Dean-Stark Apparatus: Essential for the irreversible removal of water, which is critical to drive the reaction to completion.[9]

  • Azeotroping Solvent (Toluene/Cyclohexane): Facilitates water removal at a controlled temperature. Cyclohexane is often preferred over toluene as its lower boiling azeotrope with water can help minimize the risk of racemization.[9]

  • Isolation as a Tosylate Salt: The product is often isolated as a stable, crystalline tosylate salt, which simplifies purification by precipitation and crystallization, avoiding the need for chromatography in many cases.

Part 3: Purification, Characterization, and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product. The product is typically the tosylate salt, but can be converted to the free base by treatment with a mild base (e.g., aqueous NaHCO₃) and extraction into an organic solvent like ethyl acetate.[10]

TechniquePurposeExpected Observations for Z-L-histidine Benzyl Ester
¹H NMR Structural Confirmation & PuritySignals corresponding to the Z-group (~5.1 ppm, -CH₂-; ~7.3 ppm, Ar-H), benzyl ester group (~5.2 ppm, -CH₂-; ~7.4 ppm, Ar-H), histidine backbone (α-H, β-CH₂), and imidazole protons.[11]
¹³C NMR Structural ConfirmationDistinct carbonyl signals for the urethane and ester groups, along with aromatic and aliphatic carbons confirming the full structure.
Mass Spec (MS) Molecular Weight VerificationA molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]⁺.
IR Spectroscopy Functional Group AnalysisCharacteristic C=O stretching frequencies for the urethane (~1690 cm⁻¹) and the ester (~1740 cm⁻¹), and N-H stretching (~3300 cm⁻¹).
Melting Point Purity AssessmentA sharp and defined melting point range is indicative of a high-purity crystalline compound.
Chiral HPLC Enantiomeric PurityConfirms the absence of the D-enantiomer, ensuring that no racemization occurred during the synthesis.[12]

Part 4: Conclusion and Field-Proven Insights

The synthesis of Z-L-histidine benzyl ester is a foundational technique in peptide chemistry that hinges on the effective management of histidine's three distinct functional groups. The presented pathway, involving N-protection followed by an acid-catalyzed esterification, represents a robust and scalable method.

Key pillars for success are:

  • Stoichiometric and pH Control: Precise control during the N-protection step is non-negotiable to ensure selectivity and prevent side reactions.

  • Anhydrous Conditions: The esterification step must be conducted under conditions that efficiently remove water to ensure high conversion.

  • Racemization Prevention: Using lower-boiling azeotropes (e.g., with cyclohexane) and avoiding prolonged exposure to harsh acidic or basic conditions is crucial for maintaining stereochemical integrity.[9][13]

By understanding the causality behind each experimental step and employing rigorous analytical validation, researchers can confidently produce high-purity Z-L-histidine benzyl ester, a critical component for advancing drug discovery and development.

References

  • An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. PubMed Central.
  • Histidine. Wikipedia.
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.
  • General method to prepare amino acids benzyl esters and to isolate them... ResearchGate.
  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure.
  • Organic Syntheses Procedure. Organic Syntheses.
  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding... AIR Unimi.
  • Histidine protection. Google Patents.
  • CBZ-Amino Acids. BOC Sciences.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
  • Nim-Benzyl-L-histidine. Chem-Impex.
  • Biochemistry, Histidine. StatPearls - NCBI Bookshelf.
  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Science and Education Publishing.
  • pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Molecules.
  • Amino Acid Derivatives for Peptide Synthesis. Sigma-Aldrich.
  • The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher... ResearchGate.
  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. ResearchGate.

Sources

Role of Z-L-histidine benzyl ester in peptide chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Z-L-Histidine Benzyl Ester in Peptide Chemistry: An In-Depth Technical Guide

Executive Summary

In the intricate landscape of peptide synthesis,


-Benzyloxycarbonyl-L-histidine benzyl ester  (Z-His-OBzl) serves as a pivotal "masked scaffold." Unlike standard building blocks used in solid-phase peptide synthesis (SPPS), this molecule finds its critical utility in solution-phase synthesis , enzymatic kinetic studies , and the controlled derivatization of the imidazole side chain .

This guide dissects the chemical logic behind Z-His-OBzl, providing a validated synthesis protocol, mechanistic insights into racemization control, and its application as a model substrate in bio-organic chemistry.

Chemical Architecture & The Orthogonality Paradox

The structural elegance of Z-His-OBzl lies in its protecting group strategy, which effectively isolates the imidazole ring while blocking zwitterionic interference.

  • 
    -Protection (Z / Cbz):  The benzyloxycarbonyl group is a urethane-type protector. Unlike acyl groups (e.g., acetyl, benzoyl), the Z-group strongly suppresses oxazolone (azlactone) formation, thereby minimizing racemization at the 
    
    
    
    -carbon during activation.
  • C-Terminal Protection (OBzl): The benzyl ester masks the carboxylic acid, preventing salt formation and increasing solubility in organic solvents (DCM, DMF) required for side-chain modifications.

  • The Imidazole Side Chain: In Z-His-OBzl, the imidazole nitrogen is typically unprotected (unless specified as

    
    -protected). This "naked" imidazole is the reactive center, allowing researchers to use this molecule as a substrate to synthesize rare histidine derivatives (e.g., 
    
    
    
    -methylhistidine) before removing the backbone protection.
The "Global Deprotection" Logic

Both the Z-group and the Benzyl ester are susceptible to hydrogenolysis (


) and strong acidolysis (HBr/AcOH). This lack of orthogonality is a feature, not a bug, for specific applications:
  • Intermediate Isolation: It allows the molecule to exist as a stable, neutral organic species during side-chain manipulation.

  • Simultaneous Cleavage: Once the side chain is modified (or the peptide bond formed), a single hydrogenation step removes both blocking groups, yielding the free amino acid or peptide zwitterion in one step.

Critical Challenge: Histidine Racemization

Histidine is notoriously prone to racemization during coupling due to the basicity of the imidazole ring, which can abstract the


-proton.
Mechanism of Suppression

While the Z-group prevents oxazolone formation via the nitrogen backbone, the free imidazole in Z-His-OBzl can still catalyze epimerization via an enolization mechanism .

  • Risk Factor: High base concentration (e.g., TEA, DIPEA) during coupling or derivatization.

  • Mitigation: When using Z-His-OBzl as a coupling component, "base-free" or low-base conditions are mandatory.

Diagram 1: Racemization Pathways & Z-Group Suppression

RacemizationLogic cluster_0 Acyl-Protection (High Risk) cluster_1 Z-Protection (Low Risk) Acyl_His N-Acyl-His-OR Oxazolone Oxazolone Intermediate Acyl_His->Oxazolone - H2O Racemate1 DL-Histidine Derivative Oxazolone->Racemate1 Tautomerization Enol Enolization (Base Catalyzed) Z_His Z-His-OBzl (Urethane) Z_His->Enol Slow (Requires Base) Racemate2 Minimal Racemization Enol->Racemate2

Caption: Comparison of racemization risks. The Z-group (urethane) inhibits the rapid oxazolone pathway common in N-acyl derivatives, forcing racemization to proceed via the slower enolization route.

Validated Synthesis Protocol

The synthesis of Z-His-OBzl is best achieved via Fischer Esterification using azeotropic water removal. The following protocol is adapted for high purity and scalability, utilizing cyclohexane to minimize racemization compared to benzene/toluene reflux methods.

Reagents:
  • Starting Material: Z-L-Histidine (Z-His-OH) [CAS: 14997-58-1][1]

  • Alcohol: Benzyl Alcohol (BnOH) - 5 equivalents

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    TsOH
    
    
    H
    
    
    O) - 1.2 equivalents
  • Solvent: Cyclohexane (preferred) or Carbon Tetrachloride (historical/toxic).[2]

Step-by-Step Methodology:
  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Z-His-OH (10.0 g), BnOH (18 mL),

    
    TsOH (7.8 g), and Cyclohexane (150 mL).
    
  • Reflux: Heat the mixture to reflux (

    
    C). As the reaction proceeds, water will separate in the Dean-Stark trap.[2]
    
    • Checkpoint: Monitor until water evolution ceases (approx. 4–6 hours).

  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • Add Ethyl Acetate (200 mL) to dilute.

    • Wash 1: Saturated

      
       (
      
      
      
      mL) to remove
      
      
      TsOH and unreacted Z-His-OH. Note: The product is the free base ester in the organic layer.
    • Wash 2: Brine (

      
       mL).
      
    • Dry: Over anhydrous

      
      .
      
  • Isolation: Evaporate the solvent under reduced pressure. The excess benzyl alcohol must be removed via high-vacuum distillation or by precipitation if the product crystallizes (often requires adding ether/petroleum ether).

  • Yield: Expect ~85-90% as a white to off-white powder.

Table 1: Physicochemical Profile

ParameterSpecificationNote
Formula

MW 379.41 g/mol
Solubility Soluble in DCM, EtOAc, DMFInsoluble in water
Storage

C, Desiccated
Hygroscopic; prone to hydrolysis
Detection UV (254 nm), Pauly ReagentPauly test confirms free imidazole

Applications in Enzymatic & Kinetic Studies

Beyond synthesis, Z-His-OBzl acts as a sophisticated substrate for characterizing proteolytic enzymes, particularly chymotrypsin and esterases.

  • Substrate Specificity: While chymotrypsin prefers aromatic side chains (Phe, Tyr, Trp), the benzyl ester moiety in Z-His-OBzl mimics the hydrophobic bulk required for the enzyme's S1 pocket, allowing for kinetic resolution studies.

  • Assay Utility: The hydrolysis rate of the benzyl ester can be monitored spectrophotometrically or by pH-stat titration, providing data on enzyme activity without interference from the free amine (which is Z-protected).

Diagram 2: Enzymatic Hydrolysis Workflow

EnzymaticWorkflow Substrate Z-His-OBzl (Substrate) Complex Enzyme-Substrate Complex [ES] Substrate->Complex + Enzyme Enzyme Chymotrypsin / Esterase Enzyme->Complex Hydrolysis Hydrolysis (Rate Limiting) Complex->Hydrolysis Hydrolysis->Enzyme Recycle Products Z-His-OH + Benzyl Alcohol Hydrolysis->Products

Caption: Kinetic workflow for using Z-His-OBzl as an enzymatic substrate. The reaction yields Z-His-OH, allowing for easy separation and quantification.

References

  • Preparation of Amino Acid Benzyl Ester Tosylates. Bolchi, C. et al. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding toxic solvents. (Use of Cyclohexane/Dean-Stark).

  • Racemization Mechanisms in Peptide Synthesis.Bachem Technical Guides. (Discussion of Urethane vs. Acyl protection).

  • Chymotrypsin Specificity and Kinetics. Kunitz, M. Formation of New Crystalline Enzymes from Chymotrypsin.[3] J. Gen. Physiol.[3] (Classic foundation for chymotrypsin esterase activity).

  • Z-L-Histidine Properties.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of Z-L-Histidine Benzyl Ester in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Histidine in Peptide Synthesis

Solution-phase peptide synthesis (SPPS), while the foundational method for creating peptide bonds, presents unique challenges that demand a carefully planned protecting group strategy.[1] Among the 20 proteinogenic amino acids, histidine is particularly notorious due to the unique chemical properties of its imidazole side chain.[2] Researchers and drug development professionals must contend with two primary difficulties when incorporating histidine:

  • High Propensity for Racemization: The unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid.[3][4] This epimerization leads to the formation of D-histidine diastereomers, compromising the stereochemical integrity and biological activity of the final peptide.[5][6][7]

  • Side-Chain Reactivity: The imidazole ring is nucleophilic and can react with activated carboxyl groups during the coupling step.[2][3] This can lead to the formation of acylimidazole intermediates, which, while often reactive enough to proceed to the desired product, can reduce coupling efficiency and necessitate the use of excess reagents.[3]

To circumvent these issues, histidine is typically introduced into a peptide sequence using a derivative with multiple protecting groups. Z-L-histidine benzyl ester is a classic example of a doubly protected amino acid, where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the C-terminal carboxyl group is protected as a benzyl (Bzl) ester. This strategic protection allows for the controlled formation of peptide bonds while providing a versatile building block for solution-phase methodologies.

The Strategic Framework: Understanding the Z and Benzyl Ester Protecting Groups

The efficacy of Z-L-histidine benzyl ester in solution-phase synthesis stems from the orthogonal or semi-orthogonal nature of its protecting groups relative to other groups used in the peptide chain.

  • The α-Amino Protecting Group: Benzyloxycarbonyl (Z) The Z group is a cornerstone of peptide chemistry, valued for its stability under a wide range of conditions. It is introduced via reaction with benzyl chloroformate. Its primary advantage lies in its clean and efficient removal by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst) or under strong acidic conditions like HBr in acetic acid.[8][9] This allows for the selective deprotection of the N-terminus to permit chain elongation.

  • The C-Terminal Protecting Group: Benzyl (Bzl) Ester Protecting the C-terminal carboxyl group as a benzyl ester is a common strategy in solution-phase synthesis.[1] This group is stable to the conditions used for coupling and the removal of many N-terminal protecting groups. Critically, it can be cleaved simultaneously with the Z group via catalytic hydrogenolysis, a process that breaks the weak benzylic C-O bond.[1][10][11] This concurrent deprotection is highly efficient for the final step of a synthesis.

This dual-protection scheme makes Z-L-histidine benzyl ester an ideal candidate for introducing a C-terminal histidine residue or for use in fragment condensation strategies after selective deprotection.

G cluster_0 Z-L-Histidine Benzyl Ester cluster_1 Protecting Groups cluster_2 Deprotection Method Z_His_OBzl Structure Z_Group Z-Group (Benzyloxycarbonyl) Protects α-Amino Z_His_OBzl->Z_Group Bzl_Ester Benzyl Ester Protects C-Terminus Z_His_OBzl->Bzl_Ester Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Z_Group->Hydrogenolysis Removes Z Bzl_Ester->Hydrogenolysis Removes Bzl G Activated_His Activated L-Histidine (e.g., O-acylisourea) Proton_Abstraction α-Proton Abstraction Activated_His->Proton_Abstraction Imidazole Imidazole Side Chain (π-Nitrogen) Imidazole->Proton_Abstraction Acts as Base Oxazolone Planar Oxazolone Intermediate Proton_Abstraction->Oxazolone Reprotonation Reprotonation Oxazolone->Reprotonation Racemized_Product Racemized Product (L- and D-His) Reprotonation->Racemized_Product

Caption: Mechanism of histidine racemization.

To suppress this, several strategies are employed in conjunction with Z-L-histidine derivatives:

  • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its analogues to the coupling reaction can reduce racemization by converting the highly reactive activated species into a less reactive, but still efficient, active ester. [5]2. Choice of Coupling Reagent: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can be prone to inducing racemization. [12]Reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to be effective in minimizing racemization during histidine coupling. [12]3. Side-Chain Protection: For syntheses where stereochemical purity is paramount, it is advisable to use a derivative of Z-L-histidine where the imidazole nitrogen is also protected. Common protecting groups for this purpose include Trityl (Trt), t-Butoxycarbonyl (Boc), and Benzyloxymethyl (Bom). [3]The Bom group, in particular, is very effective at suppressing racemization. [3]

Table 1: Comparison of Common Coupling Reagents for Histidine
Coupling ReagentAdditiveAdvantagesDisadvantages & Racemization Risk
EDC HOBtWater-soluble urea byproduct, easy removal.High risk of racemization without additives. [12]
DCC HOBtInexpensive and effective.Insoluble DCU byproduct can be difficult to remove; high racemization risk.
HATU / HBTU DIEA (Base)Fast and highly efficient coupling.Benzotriazole-based reagents can pose safety risks; moderate racemization risk. [13]
DEPBT DIEA (Base)Reported to significantly minimize racemization for His. [12]Higher cost compared to carbodiimides.

Experimental Protocols

Protocol 1: Synthesis of Z-L-Histidine Benzyl Ester p-Toluenesulfonate Salt

This protocol describes the direct esterification of Z-L-histidine.

Materials:

  • Z-L-Histidine (1.0 equiv)

  • Benzyl alcohol (5.0 equiv)

  • p-Toluenesulfonic acid monohydrate (1.2 equiv)

  • Cyclohexane

  • Ethyl acetate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add Z-L-histidine, benzyl alcohol, p-toluenesulfonic acid, and cyclohexane (approx. 60 mL per 0.05 mol of amino acid).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (approx. 160 mL per 0.05 mol of amino acid) to the flask and stir vigorously for 1 hour to induce precipitation.

  • Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. The product is Z-L-histidine benzyl ester p-toluenesulfonate. [14]

Protocol 2: Peptide Coupling of Boc-Ala-OH to L-Histidine Benzyl Ester

This protocol details the coupling of a new amino acid after the removal of the Z-group from the histidine building block.

Workflow:

G Start Z-His-OBzl Step1 Step 1: Z-Group Deprotection (Catalytic Hydrogenolysis) Start->Step1 Intermediate H-His-OBzl (Free Amine) Step1->Intermediate Step2 Step 2: Peptide Coupling (Boc-Ala-OH, EDC/HOBt) Intermediate->Step2 Product Boc-Ala-His-OBzl Step2->Product Step3 Step 3: Aqueous Work-up (Purification) Product->Step3 Final_Product Purified Dipeptide Step3->Final_Product

Caption: Workflow for dipeptide synthesis.

Step A: Deprotection of Z-L-Histidine Benzyl Ester

  • Dissolve Z-L-histidine benzyl ester p-toluenesulfonate salt in methanol. Add a base such as triethylamine (TEA) to neutralize the salt.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield L-histidine benzyl ester (H-His-OBzl) as an oil or solid. Use this directly in the next step. [10][15] Step B: Coupling Reaction

  • Dissolve Boc-Ala-OH (1.1 equiv) and HOBt (1.2 equiv) in anhydrous Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 equiv) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • Dissolve the H-His-OBzl (from Step A, 1.0 equiv) in DMF and add it to the activated Boc-Ala-OH solution.

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (2.5 equiv) to neutralize any salts and maintain a basic pH.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.

Step C: Work-up and Purification

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, Boc-Ala-His-OBzl, can be purified by silica gel column chromatography if necessary.

Conclusion and Future Outlook

Z-L-histidine benzyl ester remains a valuable and strategic tool in the arsenal of the peptide chemist, particularly for solution-phase synthesis. Its dual-protection scheme provides a robust method for introducing histidine, although careful consideration must be given to the persistent challenge of racemization. By selecting appropriate coupling reagents, utilizing additives, and, where necessary, employing additional side-chain protection, researchers can successfully incorporate this challenging amino acid with high fidelity. As the demand for complex synthetic peptides in drug discovery grows, a deep, mechanistic understanding of these foundational techniques and building blocks is more critical than ever.

References

  • Google Patents. (n.d.). Method for solution-phase peptide synthesis.
  • Creative Peptides. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
  • PubMed Central (PMC). (n.d.). An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures.
  • Advanced ChemTech. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • National Institutes of Health (NIH). (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
  • Google Patents. (n.d.). Histidine protection.
  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • RSC Publishing. (n.d.). Protection of Histidine Side-chains with z-Benzyloxymethyl.
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • ResearchGate. (2025). (PDF) Recent developments in chemical deprotection of ester functional group.
  • PubMed. (n.d.). Mechanism of racemisation of histidine derivatives in peptide synthesis.
  • AIR Unimi. (n.d.). Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin.
  • Organic Chemistry Portal. (n.d.). Benzylamines.

Sources

Strategic Protocols for Z-L-Histidine Benzyl Ester Systems in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Z-L-Histidine Benzyl Ester Coupling Methods in SPPS

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the context of Solid-Phase Peptide Synthesis (SPPS), "Z-L-histidine benzyl ester" refers to two distinct but related concepts:

  • The Chemical Reagent (Z-His-OBzl): A fully protected amino acid derivative often used as a starting material or reference standard.

  • The Resin Linkage (Z-His-O-Resin): The formation of a benzyl ester bond between N-benzyloxycarbonyl-L-histidine (Z-His-OH) and a chloromethylated polystyrene support (Merrifield Resin).

This guide focuses on the critical anchoring (loading) of Z-His-OH to Merrifield resin . This step is notoriously difficult due to the high susceptibility of histidine to racemization (conversion of L-His to D-His) during the esterification process. The resulting Z-His-O-Resin construct serves as the C-terminal foundation for peptide chains requiring cleavage by strong acids (HF/TFMSA) or hydrogenolysis.

Key Challenges:

  • Racemization: The imidazole side chain acts as an intramolecular base, abstracting the

    
    -proton and leading to loss of chirality.[1]
    
  • Low Loading Efficiency: Steric hindrance and side-chain reactivity can impede ester formation.

Mechanistic Insight: The Racemization Trap

Understanding the enemy is the first step to defeating it. Histidine racemization during carboxyl activation is driven by the "Autocatalytic Imidazole Pathway."

The Mechanism

Unlike other amino acids, Histidine does not require an external base to racemize. The


-nitrogen of the imidazole ring is spatially positioned to extract the proton from the chiral 

-carbon (

), forming a planar, achiral enolate intermediate. Upon reprotonation, the L- and D-isomers are formed in a 1:1 ratio.

Racemization Start Activated Z-His-X Inter Intramolecular Proton Abstraction Start->Inter Imidazole N-pi attacks H-alpha Enolate Achiral Enolate (Planar C-alpha) Inter->Enolate Loss of Chirality Product Racemic Mixture (L-His + D-His) Enolate->Product Reprotonation

Figure 1: The autocatalytic racemization pathway of Histidine.[2] The proximity of the imidazole nitrogen to the alpha-proton facilitates rapid epimerization during activation.[3]

Core Protocol: The Cesium Salt (Gisin) Method

The Cesium Salt Method is the gold standard for coupling Z-His-OH to Merrifield resin. It operates under mild, neutral conditions that minimize the base-catalyzed racemization typical of other esterification methods (e.g., TEA/DIPEA mediated coupling).

Reagents Required[6]
  • Amino Acid: Z-L-Histidine-OH (Z-His-OH)

  • Resin: Chloromethyl Polystyrene (Merrifield Resin), 100-200 mesh.

  • Base: Cesium Carbonate (

    
    )[4]
    
  • Solvents: Ethanol (EtOH), Water, DMF (anhydrous).

  • Catalyst (Optional): Potassium Iodide (KI) to accelerate displacement.

Step-by-Step Methodology
Phase A: Preparation of the Cesium Salt

Objective: Create a nucleophilic carboxylate salt without excess base.

  • Dissolution: Dissolve Z-His-OH (1.0 mmol) in a mixture of EtOH (2 mL) and water (0.5 mL).

  • Titration: Add 20% aqueous

    
     dropwise. Monitor pH carefully.
    
    • Critical Checkpoint: Stop exactly at pH 7.0 . Excess base will cause immediate racemization upon heating.

  • Drying: Evaporate the solution to dryness (rotary evaporator).

  • Azeotropic Drying: Add anhydrous DMF (5 mL) and evaporate again. Repeat 2x to ensure the salt is completely anhydrous (water inhibits the nucleophilic attack).

Phase B: Resin Loading (Coupling)

Objective: Displace the chloride on the resin with the histidine carboxylate.

  • Swelling: Pre-swell Merrifield resin (1.0 g, ~1.0 mmol Cl) in DMF for 30 minutes. Drain.

  • Reaction: Dissolve the dried Z-His-OCs salt in anhydrous DMF (6 mL) and add to the resin.

    • Optional: Add KI (0.1 eq) to form the more reactive iodomethyl resin in situ.

  • Incubation: Shake the vessel at 50°C for 16–24 hours .

    • Note: Lower temperatures (RT) reduce racemization but significantly lower yield. 50°C is the optimal trade-off.

  • Washing: Drain and wash thoroughly:

    • 3x DMF

    • 3x 50% DMF/Water (to remove residual salts)

    • 3x Methanol (to shrink resin)

    • 3x DCM (to re-swell/prepare for next step or drying)

Phase C: Validation (Loading Test)

Do not proceed without verifying substitution levels.

  • Picric Acid Test: Measure absorbance to quantify amine loading (requires deprotection).

  • Weight Gain: Dry resin to constant weight.[5]

Alternate Protocol: Pre-Processing Z-His-OBzl Reagent

If your starting material is the fully protected Z-L-Histidine Benzyl Ester (Z-His-OBzl) and you intend to use it in SPPS (e.g., as a building block), you must first hydrolyze the ester.

Protocol: Saponification of Z-His-OBzl

  • Dissolve: 1.0 g Z-His-OBzl in THF/Water (1:1 v/v).

  • Hydrolyze: Add 1.1 eq LiOH (Lithium Hydroxide) at 0°C.

  • Monitor: Stir at 0°C for 1-2 hours. Monitor by TLC (disappearance of ester spot).

  • Workup: Acidify to pH 3.0 with 1M HCl. Extract with Ethyl Acetate.

  • Result: Pure Z-His-OH, ready for the Cesium Salt coupling method described above.

Experimental Workflow Diagram

The following diagram illustrates the decision logic and workflow for establishing the Z-His-Benzyl Ester linkage.

Workflow Input Starting Material: Z-His-OH Prep Cesium Salt Formation (pH 7.0, Dry DMF) Input->Prep Coupling Coupling to Merrifield Resin (50°C, 24h) Prep->Coupling Check Racemization Check? Coupling->Check Success Valid Z-His-O-Resin Ready for SPPS Check->Success Pass Fail High D-His Content (>2%) Check->Fail Fail Retry Retry with Lower Temp or 2-Cl-Trt Resin Fail->Retry

Figure 2: Operational workflow for loading Z-His-OH onto solid support.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
High Racemization (>5%) Excess base during salt formation.Ensure pH does not exceed 7.0 during Cs salt prep.[5]
Reaction temperature too high.Reduce coupling temp to 40°C and extend time to 48h.
Low Loading (<0.3 mmol/g) Wet reagents (Water kills nucleophile).Azeotrope salt with DMF 3x; ensure resin is dry.
Old/Degraded Chloromethyl Resin.Verify resin Cl- content or use fresh resin.
Aggregation during Elongation Histidine H-bonding.Use "Magic Mixture" (DCM/DMF/NMP) for subsequent couplings.

References

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][6][3][4][7][8][9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[1][4][7] Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in SPPS. (Provides foundational protocol for benzyl ester resin loading). Link

  • Jones, J. H., et al. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research.[10] Link

  • Sigma-Aldrich. (2025). Peptide Resin Loading Protocols. (Standard operating procedures for Cesium salt coupling). Link

Sources

Catalytic hydrogenation for Z-L-histidine benzyl ester deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Hydrogenolysis of Z-L-Histidine Benzyl Ester

Executive Summary & Core Challenge

The global deprotection of N-benzyloxycarbonyl-L-histidine benzyl ester (Z-His-OBn) to yield L-Histidine is a pivotal transformation in peptide synthesis and peptidomimetic drug development. While catalytic hydrogenolysis (


, Pd/C) is the gold standard for removing both Z (Cbz) and Benzyl ester (OBn) groups, histidine substrates present a unique chemical challenge: Catalyst Poisoning .

Unlike simple amino acids (e.g., Alanine, Phenylalanine), the imidazole side chain of histidine possesses a basic nitrogen with a lone pair capable of strong coordination to the palladium surface. This coordination competes with hydrogen adsorption, effectively "poisoning" the catalyst and leading to stalled reactions, incomplete deprotection, or the requirement for excessive catalyst loading.

This guide details a robust, field-proven protocol that utilizes protonation strategies to mask the imidazole nitrogen, ensuring rapid and quantitative deprotection under mild conditions.

Mechanistic Insight: The "Histidine Effect"

To ensure reproducibility, one must understand the surface chemistry occurring at the catalyst interface.

  • The Problem (Neutral Conditions): In neutral solvents (e.g., pure Methanol or THF), the

    
    -excessive imidazole ring coordinates to the active Pd sites via the unprotonated 
    
    
    
    or
    
    
    atoms. This blocks the sites required for
    
    
    homolysis.
  • The Solution (Acidic Conditions): Conducting the reaction in Acetic Acid (AcOH) or a MeOH/AcOH mixture protonates the imidazole ring (

    
    ). The resulting imidazolium cation lacks the electron density to coordinate effectively with the neutral Pd surface, allowing the catalytic cycle to proceed unimpeded.
    
Diagram 1: Catalyst Poisoning vs. Protonation Strategy

G cluster_0 Scenario A: Neutral Solvent (Poisoning) cluster_1 Scenario B: Acidic Solvent (Active) Pd_Surface1 Pd Active Site Result1 Reaction Stalls Pd_Surface1->Result1 His_Neutral Z-His-OBn (Neutral Imidazole) His_Neutral->Pd_Surface1 Strong Coordination (Lone Pair) H2_Gas1 H2 Gas H2_Gas1->Pd_Surface1 Blocked Access Pd_Surface2 Pd Active Site Product L-Histidine (Acetate Salt) Pd_Surface2->Product His_Acid Z-His-OBn + AcOH (Protonated Imidazolium) His_Acid->Pd_Surface2 No Coordination (Repulsion) H2_Gas2 H2 Gas H2_Gas2->Pd_Surface2 Adsorption & Homolysis

Caption: Mechanism of Pd-catalyst poisoning by neutral histidine and reactivation via protonation in acidic media.

Experimental Protocol

Safety Warning: Dry Palladium on Carbon (Pd/C) is pyrophoric . It can ignite methanol vapors if added carelessly. Always keep the catalyst wet with water or add it under an inert atmosphere (Nitrogen/Argon).

Materials
  • Substrate: Z-L-Histidine Benzyl Ester (Z-His-OBn).

  • Catalyst: 10% Pd/C (Degussa type E101 or equivalent), 50% water wet.

    • Note: Using "wet" catalyst significantly reduces fire risk without compromising activity.

  • Solvent: Glacial Acetic Acid (AcOH) or 9:1 Methanol/AcOH.

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (1-3 bar).
    
Step-by-Step Methodology
  • Preparation of Solution:

    • In a round-bottom flask, dissolve Z-His-OBn (1.0 equiv) in Glacial Acetic Acid (concentration ~0.1 M).

    • Why AcOH? As detailed in the mechanism, this ensures the imidazole is protonated. If solubility is an issue, use MeOH with at least 2.5 equivalents of AcOH, but pure AcOH is preferred to prevent methyl ester transesterification side reactions.

  • Catalyst Addition (Inerting):

    • Flush the flask with Nitrogen (

      
      ) gas to remove oxygen.
      
    • Carefully add 10% Pd/C (wet) .

    • Loading: Standard loading is 10 wt% (e.g., 100 mg catalyst for 1 g substrate). Due to the "Histidine Effect," if reaction rates are slow, this can be increased to 20 wt%.

  • Hydrogenation:

    • Evacuate the flask (light vacuum) and backfill with Hydrogen (

      
      ) three times.
      
    • Equip the flask with a hydrogen-filled balloon (1 atm).

    • Stir vigorously at Room Temperature (20-25°C).

    • Time: Reaction typically completes in 4–12 hours.

  • Monitoring:

    • Monitor via TLC (Thin Layer Chromatography) or LC-MS.

    • TLC Visualization: The starting material is UV active (Benzyl groups). The product (L-Histidine) is not UV active but will stain strongly with Ninhydrin (Red/Purple spot) or Pauly’s Reagent (Specific for Histidine).

  • Workup:

    • Once complete (disappearance of UV active starting material), flush the flask with Nitrogen.

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C.

    • Wash the Celite pad with small portions of water or AcOH.

    • Concentrate the filtrate under reduced pressure (Rotovap).

    • Note: The product will be isolated as the L-Histidine Diacetate or Monoacetate salt.

Diagram 2: Experimental Workflow

Workflow Start Start: Z-His-OBn Solvent Dissolve in Glacial AcOH Start->Solvent Cat Add 10% Pd/C (Under N2) Solvent->Cat React Stir under H2 (Balloon, RT, 4-12h) Cat->React Check Check TLC/LCMS (No UV, Ninhydrin+) React->Check Check->React Incomplete Filter Filter (Celite) Check->Filter Complete Finish Evaporate: L-Histidine.2AcOH Filter->Finish

Caption: Operational workflow for the safe hydrogenation of Z-His-OBn.

Optimization & Troubleshooting Data

The following table summarizes common issues and validated solutions based on chemical kinetics and solubility profiles.

IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst Poisoning (Free Imidazole)Add more Acetic Acid (ensure pH < 4). Increase catalyst loading to 20 wt%.
Reaction Stalls (Late Stage) Pore Clogging / Surface SaturationFilter the reaction to remove spent catalyst and add fresh Pd/C (re-start).
Product is Oily/Sticky Residual Acetic AcidCo-evaporate with Toluene or Ether to remove traces of AcOH. Lyophilize from water.
Transesterification (Methyl Ester) Methanol used as solventSwitch to pure Acetic Acid or t-Butanol/Water mixtures. Avoid MeOH if the free acid is desired.
Slow Debenzylation Steric HindranceSwitch catalyst to Pearlman’s Catalyst (20% Pd(OH)₂/C), which is more active for benzyl cleavage.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The authoritative text on Z and Bn removal conditions).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text describing catalyst poisoning by nitrogen heterocycles).[2]

  • El Amin, B., et al. (1979).[3] "Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid."[3][4] The Journal of Organic Chemistry, 44(19), 3442-3444. (Discusses alternative hydrogen sources to avoid gas handling).

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.[5] (General mechanism of catalyst deactivation by impurities and heterocycles).

Sources

Application Notes & Protocols: A Guide to On-Resin Peptide Ligation Utilizing Z-L-Histidine Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of long or complex peptides, particularly those incorporating reactive residues like histidine, presents significant challenges in solid-phase peptide synthesis (SPPS). On-resin peptide ligation strategies offer a powerful solution by enabling the assembly of large peptides from smaller, purified fragments directly on the solid support, streamlining purification and improving yields. This document provides a detailed technical guide on a chemoselective, on-resin peptide ligation strategy employing a C-terminal Z-L-histidine benzyl ester. This method leverages the stability of the benzyl ester during standard Fmoc-based SPPS and its efficient conversion to a peptide thioester, a key intermediate for native chemical ligation (NCL). We will explore the underlying chemical principles, provide step-by-step protocols for peptide fragment synthesis and ligation, and offer insights into the critical parameters for successful implementation.

Introduction: The Strategic Advantage of On-Resin Ligation

The limitations of traditional linear solid-phase peptide synthesis (SPPS) become apparent when synthesizing peptides exceeding approximately 50 amino acids.[1] Accumulative errors, such as incomplete couplings and deprotections, lead to a heterogeneous mixture of products that are difficult to purify.[1] Fragment-based ligation strategies, where smaller, purified peptide segments are joined together, have emerged as a robust alternative.[2][3][4] Performing this ligation while one of the peptide fragments remains anchored to the solid support—termed "on-resin ligation"—offers several distinct advantages:

  • Simplified Purification: Unreacted reagents and soluble byproducts can be easily removed by simple washing and filtration steps, avoiding complex chromatographic purification of large, potentially insoluble intermediates.[5]

  • Driving Reaction Equilibrium: The ability to use a large excess of the soluble peptide fragment can drive the ligation reaction to completion.[1]

  • Enhanced Solubility: The solid support can help to solvate the growing peptide chain, mitigating aggregation issues that can plague solution-phase ligations.[1]

At the heart of many ligation strategies is Native Chemical Ligation (NCL) , a highly chemoselective reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine.[1][6] This reaction forms a native peptide bond at the ligation site, making it an invaluable tool for protein synthesis.[1][6]

This guide focuses on a specific and elegant approach to on-resin NCL that utilizes a C-terminal Z-L-histidine benzyl ester. The benzyl ester serves as a stable precursor that can be converted to the reactive thioester at the desired stage of the synthesis. The use of histidine at the C-terminus is particularly relevant given its unique chemical properties and frequent presence in bioactive peptides.[7][8]

The Chemical Principle: From Stable Precursor to Reactive Thioester

The core of this methodology lies in a two-stage process that transforms a stable C-terminal benzyl ester into a reactive thioester, primed for native chemical ligation. The Z-group (benzyloxycarbonyl) on the histidine side chain provides orthogonal protection during the initial peptide synthesis.

Stage 1: Thioester Precursor Synthesis via Fmoc-SPPS

The synthesis begins with the immobilization of the first amino acid onto the resin. The peptide chain is then elongated using standard Fmoc/tBu solid-phase chemistry.[2][9] The C-terminal amino acid of the resin-bound peptide is a Z-protected L-histidine, attached via a benzyl ester linkage. This benzyl ester is stable under the basic conditions required for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions of final cleavage from many common resins, providing excellent orthogonality.[10]

Stage 2: On-Resin Conversion to Thioester and Ligation

Once the resin-bound peptide fragment is synthesized and purified (while still on the resin), the C-terminal benzyl ester is converted to a peptide hydrazide. This is typically achieved by treatment with hydrazine monohydrate in DMF. The resulting peptide hydrazide is then converted in situ to a peptide thioester, which subsequently reacts with an N-terminal cysteine-containing peptide to effect the ligation.

Below is a conceptual workflow of this process:

On_Resin_Ligation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Ligation On-Resin Ligation cluster_Final Final Steps Resin Solid Support (e.g., Wang Resin) Peptide_Synthesis Fmoc-based Peptide Elongation Resin->Peptide_Synthesis 1. Anchor & Elongate Resin_Peptide Resin-Bound Peptide (with C-terminal Z-His-OBzl) Peptide_Synthesis->Resin_Peptide 2. Synthesize Fragment 1 Hydrazinolysis Hydrazinolysis (Hydrazine Monohydrate) Resin_Peptide->Hydrazinolysis 3. Activate C-terminus Thioesterification Thioester Formation (in situ) Hydrazinolysis->Thioesterification NCL Native Chemical Ligation Thioesterification->NCL Ligated_Peptide_Resin Resin-Bound Ligated Peptide NCL->Ligated_Peptide_Resin 5. Form Native Peptide Bond Peptide_Fragment_2 N-terminal Cys-Peptide (Fragment 2, in solution) Peptide_Fragment_2->NCL 4. Add Soluble Fragment Cleavage Cleavage from Resin & Side-Chain Deprotection Ligated_Peptide_Resin->Cleavage 6. Cleave & Deprotect Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Product Final Purified Peptide Purification->Final_Product

Caption: Workflow for on-resin peptide ligation using a C-terminal benzyl ester precursor.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Fmoc-L-amino acidsPeptide Synthesis GradeMajor peptide synthesis suppliers
Z-L-Histidine(Trt)-OHPeptide Synthesis GradeMajor peptide synthesis suppliers
Wang Resin100-200 mesh, 1.0 mmol/gStandard peptide synthesis suppliers
Dichloromethane (DCM)AnhydrousSigma-Aldrich, Fisher Scientific
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSigma-Aldrich, Fisher Scientific
PiperidineReagent GradeSigma-Aldrich, Fisher Scientific
Diisopropylcarbodiimide (DIC)≥99%Sigma-Aldrich
N-Hydroxybenzotriazole (HOBt)AnhydrousMajor peptide synthesis suppliers
Hydrazine monohydrateReagent GradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
ThioanisoleReagent GradeSigma-Aldrich
1,2-Ethanedithiol (EDT)Reagent GradeSigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Protocol 1: Synthesis of the Resin-Bound Peptide with C-terminal Z-L-Histidine Benzyl Ester

This protocol outlines the synthesis of the first peptide fragment, which will remain attached to the solid support.

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the Wang resin in DMF for 1 hour.

    • To couple the Z-L-Histidine(Trt)-OH to the resin to form the benzyl ester linkage, use a standard DIC/HOBt activation method. A detailed procedure can be found in standard peptide synthesis guides.[10]

  • Fmoc-SPPS Cycles:

    • Perform standard Fmoc-SPPS cycles to elongate the peptide chain.[9][10]

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.

    • Washing: Wash the resin thoroughly with DMF (5-7 times).

    • Amino Acid Coupling: Use a 3-5 fold molar excess of the Fmoc-amino acid, activated with a suitable coupling reagent such as HATU or HBTU. Allow the coupling reaction to proceed for 30-60 minutes.

    • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) and proceed to the next cycle.

  • Final Fmoc Deprotection:

    • After the final coupling cycle, remove the N-terminal Fmoc group as described above.

    • Wash the resin extensively with DMF and DCM, and dry under vacuum.

At this stage, you have the fully synthesized, side-chain protected peptide fragment anchored to the resin via the C-terminal Z-L-histidine benzyl ester.

Protocol 2: Synthesis of the N-terminal Cysteine-Containing Peptide

This peptide fragment is synthesized separately and will be used in solution for the ligation step.

  • Synthesis:

    • Synthesize the peptide using standard Fmoc-SPPS on a resin suitable for producing a C-terminal carboxylic acid upon cleavage (e.g., 2-chlorotrityl chloride resin).[11]

    • The N-terminal amino acid must be cysteine, with its side-chain sulfhydryl group protected (e.g., with a trityl group).

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% TIS.[9]

  • Purification and Characterization:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS).

Protocol 3: On-Resin Ligation and Final Cleavage

This is the key ligation step where the two peptide fragments are joined.

  • Hydrazinolysis of the Resin-Bound Peptide:

    • Swell the resin-bound peptide from Protocol 3.2 in DMF.

    • Treat the resin with a solution of 5% hydrazine monohydrate in DMF for 90 minutes at room temperature. This converts the C-terminal benzyl ester to a peptide hydrazide.

    • Wash the resin thoroughly with DMF and DCM to remove excess hydrazine.

  • On-Resin Native Chemical Ligation:

    • Swell the peptide-hydrazide resin in the ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5).

    • Dissolve the purified N-terminal cysteine-containing peptide (from Protocol 3.3) in the ligation buffer.

    • Add the dissolved peptide to the resin, along with a thiol additive such as 4-mercaptophenylacetic acid (MPAA) and a reducing agent like TCEP to ensure the cysteine thiol is free.

    • The peptide hydrazide is converted in situ to a thioester, which then undergoes NCL with the N-terminal cysteine of the soluble peptide.

    • Allow the ligation reaction to proceed for 4-24 hours at room temperature with gentle agitation. Monitor the reaction progress by cleaving a small aliquot of the resin and analyzing the product by HPLC-MS.

  • Final Cleavage and Deprotection:

    • After the ligation is complete, wash the resin with the ligation buffer, water, and DMF.

    • Cleave the final ligated peptide from the resin and remove all remaining side-chain protecting groups (including the Z-group on the ligation-site histidine) using a strong acid cocktail (e.g., Cocktail R: 90% TFA, 5% thioanisole, 3% EDT, 2% anisole).

  • Final Purification:

    • Purify the final, full-length peptide by RP-HPLC.

    • Characterize the product by MS to confirm the correct mass.

Causality and Experimental Choices: A Deeper Dive

  • Why Z-L-Histidine Benzyl Ester? The choice of the benzyl ester is critical for its stability during the Fmoc-SPPS cycles. The Z-group (benzyloxycarbonyl) on the histidine side chain is a well-established protecting group that is stable to the basic conditions of Fmoc removal but can be cleaved under the final strong acidic conditions. This orthogonal protection scheme is essential for successful synthesis.[10][12]

  • The Role of Hydrazine: Hydrazinolysis is an efficient method for converting the relatively stable benzyl ester into a more reactive hydrazide. This transformation is the key step that "activates" the C-terminus for the subsequent thioester formation.

  • Ligation Buffer Composition: The use of a denaturing agent like 6 M guanidine hydrochloride is often necessary to prevent aggregation of the peptide fragments and ensure they are fully solvated and accessible for reaction.[1] The pH is maintained around neutrality to facilitate the NCL reaction.

  • Thiol Additives in NCL: Thiol additives like MPAA can accelerate the transthioesterification step in NCL, leading to faster ligation rates.[13]

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Incomplete Ligation - Steric hindrance at the ligation site- Aggregation of peptide fragments- Inefficient thioester formation- Optimize ligation buffer (e.g., add denaturants like GnHCl or urea)- Increase the excess of the soluble peptide fragment- Extend the reaction time and monitor progress
Side Reactions - Racemization at the C-terminus- Undesired modification of side chains- NCL is generally free of racemization[4]- Ensure all reactive side chains are properly protected with orthogonal protecting groups
Low Purity of Final Product - Incomplete synthesis of initial fragments- Inefficient ligation or cleavage- Purify peptide fragments thoroughly before ligation- Optimize cleavage conditions (cocktail and time)

Conclusion

The on-resin peptide ligation strategy using a C-terminal Z-L-histidine benzyl ester as a thioester precursor is a powerful and versatile method for the synthesis of complex peptides. Its primary advantages lie in the simplification of purification and the ability to overcome the limitations of linear SPPS. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can leverage this technique to access a wide range of challenging peptide targets for applications in drug discovery and biomedical research.

References

  • Liu, S., et al. (2019). On-resin peptide ligation via C-terminus benzyl ester. Organic & Biomolecular Chemistry, 17(4), 844-848. [Link]

  • Kimmerlin, T., & Seebach, D. (2005). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research, 65(2), 229-260. [Link]

  • Ramaraju, B., & Kumar, K. S. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(8), 1888. [Link]

  • Li, Y., et al. (2018). A new method of N to C sequential ligation using thioacid capture ligation and native chemical ligation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170349. [Link]

  • Canne, L. E., et al. (1999). Chemical Protein Synthesis by Solid Phase Ligation of Unprotected Peptide Segments. Journal of the American Chemical Society, 121(38), 8720-8727. [Link]

  • Fairwell, T., et al. (2017). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega, 2(7), 3465-3472. [Link]

  • BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Rout, S. K., et al. (2018). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. The Journal of Organic Chemistry, 83(5), 2799-2806. [Link]

  • Rivas, L., et al. (2012). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Microbial Cell Factories, 11, 143. [Link]

  • Wang, L., et al. (2019). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews, 119(17), 10185-10230. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Al-Haded, A. A., et al. (2023). Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation. Organic Letters, 25(25), 4684-4689. [Link]

  • Trant, J. (2021, November 22). 2021 11 22 Solid Phase Peptide Synthesis, native chmical ligation [Video]. YouTube. [Link]

  • Trant, J. (2021, March 19). Lecture 18 Peptide cyclization and native chemical ligation [Video]. YouTube. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. Organic & Biomolecular Chemistry, 17(38), 8682-8686. [Link]

  • Liu, C. F., & Tam, J. P. (1994). Peptide segment ligation strategy without use of protecting groups. Proceedings of the National Academy of Sciences, 91(14), 6584-6588. [Link]

  • Kichler, A., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. Pharmaceuticals, 14(5), 487. [Link]

  • Tam, J. P., et al. (2001). Methods and strategies of peptide ligation. Biopolymers, 60(3), 194-205. [Link]

  • Tulla-Puche, J., & Barany, G. (2004). On-Resin Native Chemical Ligation for Cyclic Peptide Synthesis. The Journal of Organic Chemistry, 69(12), 4101-4107. [Link]

  • Organic Letters. (2023). Chemoselective Methods for Labeling and Modification of Peptides and Proteins. Organic Letters, 25(36), 6723-6725. [Link]

  • Glaxo Group Ltd. (1982). Histidine protection.
  • Francke, R., & Little, R. D. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • Wikipedia. (n.d.). Chemical ligation. [Link]

  • ResearchGate. (n.d.). Influence of Histidine Tag Attachment on Picosecond Protein Dynamics. [Link]

  • Kuroda, H., et al. (1992). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International Journal of Peptide and Protein Research, 40(3-4), 294-299. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. [Link]

  • Baumann, A. L., & Hackenberger, C. P. R. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 71(5), 233-242. [Link]

  • Chen, J., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Journal of Visualized Experiments, (163). [Link]

  • Aapptec. (n.d.). Technical Bulletins & General Procedures. [Link]

  • Thompson, R. E., & Muir, T. W. (2019). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 11(4), e71. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Z-L-Histidine Benzyl Ester (Z-His-OBzl)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for Z-L-Histidine Benzyl Ester, structured for high-level researchers and process chemists.

Topic: Purification Challenges, Crystallization Protocols, and Stability Management Audience: Senior Scientists, Peptide Chemists, Process Development Engineers

Molecule Profile & Core Challenges

Z-L-Histidine Benzyl Ester (


-Benzyloxycarbonyl-L-histidine benzyl ester) is a critical intermediate in peptide synthesis. Its dual protection (Z-group on amine, Benzyl on carboxyl) makes it orthogonal to Boc/tBu strategies but sensitive to hydrogenolysis.
The "Histidine Problem"

Unlike simple amino acids (e.g., Z-Ala-OBzl), Histidine presents unique challenges due to its imidazole side chain (pKa ~6.0).

  • Racemization: The imidazole ring acts as an intramolecular base, abstracting the

    
    -proton and causing loss of chirality.
    
  • "Oiling Out": The molecule often refuses to crystallize, forming a viscous gum due to residual benzyl alcohol or zwitterionic interactions.

  • Nucleophilicity: The unmasked imidazole nitrogen (

    
     or 
    
    
    
    ) can react with activated esters, leading to side products.

Troubleshooting Guide: Crystallization & Purification

Issue A: The Product is a Viscous Oil (Won't Crystallize)

Diagnosis: This is the most common complaint. It typically results from residual Benzyl Alcohol (BnOH) acting as a co-solvent or the presence of rotational isomers preventing lattice formation.

The Solution: The p-Toluenesulfonate (pTSA) Salt Method Do not attempt to crystallize the neutral Z-His-OBzl directly from a crude mixture. Instead, isolate it as the stable Z-His-OBzl


 pTSA  salt. The imidazole ring protonates, disrupting intermolecular H-bonds and allowing facile crystallization.
Protocol: Conversion to Crystalline Salt
  • Dissolution: Dissolve the crude oily residue in a minimal volume of Ethyl Acetate (EtOAc) .

  • Acidification: Add 1.05 equivalents of

    
    -Toluenesulfonic acid monohydrate  (dissolved in a small amount of warm EtOAc or MeOH).
    
  • Precipitation: Slowly add Diethyl Ether (Et

    
    O) or diisopropyl ether  (IPE) while stirring.
    
    • Ratio: Target a 1:3 to 1:5 ratio of EtOAc:Ether.

  • Induction: If oiling occurs, scratch the flask walls or seed with a known crystal. Cool to 4°C overnight.

  • Recovery: Filter the white crystalline solid.

    • Note: This salt is stable and can be stored. If the free base is required for coupling, neutralize it immediately before use.

Issue B: Persistent Benzyl Alcohol Smell/Impurity

Diagnosis: Benzyl alcohol (bp ~205°C) is difficult to remove via rotary evaporation. It prevents crystallization and interferes with accurate yield calculations.

The Solution: Trituration & Partitioning

MethodProcedureEfficiency
Trituration (Best) Suspend the crude oil in Hexane or Petroleum Ether . Sonicate for 20 mins. Decant the solvent (which holds the BnOH). Repeat 3x.High (Physical removal)
Aqueous Wash Dissolve crude in EtOAc. Wash 5x with Water (BnOH is slightly soluble in water: ~4g/100mL).Medium (Loss of product possible)
High Vac Kugelrohr distillation or high vacuum (<0.1 mmHg) at 60°C.Low (Risk of thermal decomposition)

Critical Workflow: Preventing Racemization

Racemization is the "silent killer" in Histidine chemistry. It occurs when the imidazole nitrogen acts as a base.

The Mechanism

The


-nitrogen of the imidazole abstracts the proton from the chiral 

-carbon, forming a planar enolate (or oxazolone intermediate). Upon reprotonation, the stereocenter scrambles (L

D/L).

Racemization Figure 1: Mechanism of Histidine Racemization via Internal Catalysis Start Z-L-His-OBzl (Chiral L-Form) Inter Enolate/Oxazolone (Planar Achiral Intermediate) Start->Inter Imidazole acts as internal base Base Base/Heat (Trigger) Base->Inter End DL-His-OBzl (Racemic Mixture) Inter->End Reprotonation (Non-stereoselective)

Prevention Protocol
  • Avoid DMAP: Never use 4-Dimethylaminopyridine (DMAP) for Histidine esterification. It dramatically accelerates racemization.

  • Use Acid Catalysis: Synthesize Z-His-OBzl using

    
    -Toluenesulfonic acid (pTSA)  and Benzyl Alcohol in refluxing Benzene  or Cyclohexane  (azeotropic water removal). The acidic environment protonates the imidazole, preventing it from acting as a base.
    
  • Temperature Control: If performing a coupling reaction with Z-His-OH, maintain temperature

    
    C during the activation step.
    

Analytical Data & Specifications

Physical Properties Table
PropertyValue / CharacteristicNotes
Molecular Formula

(Free Base)
MW 379.41 g/mol
Solubility (Salt) MeOH, DMSO, DMF, Water (hot)Insoluble in Ether, Hexane
Solubility (Free Base) EtOAc, DCM, THFSlightly soluble in Water
Melting Point 86–88°C (pTSA salt)Highly dependent on solvation (monohydrate vs anhydrous)
Optical Rotation

(c=1, MeOH)
Check specific batch COA; highly sensitive to pH
Storage Recommendations
  • Form: Store as the pTSA salt whenever possible. The free base is prone to slow decomposition and oxidation.

  • Temperature: -20°C (Long term) or 2-8°C (Short term).

  • Atmosphere: Hygroscopic. Store under Argon/Nitrogen with desiccant.

Frequently Asked Questions (FAQ)

Q: Can I use Benzyl Bromide + TEA to make Z-His-OBzl? A: Not recommended. The use of Triethylamine (TEA) creates a basic environment that promotes racemization. The pTSA/Benzyl Alcohol azeotropic reflux method is the gold standard for preserving chirality.

Q: My product turned yellow/brown during storage. Is it usable? A: This indicates oxidation of the imidazole ring or trace benzyl alcohol degradation.

  • Fix: Recrystallize immediately using the EtOAc/Ether/pTSA method described in Module 2. If the color persists, check purity via HPLC; if <95%, discard.

Q: How do I remove the pTSA salt before the next coupling step? A: Perform a "Free Base Liberation" wash:

  • Dissolve the salt in EtOAc.

  • Wash quickly (cold) with saturated NaHCO

    
      or Na
    
    
    
    CO
    
    
    .
  • Dry organic layer over MgSO

    
     and concentrate.
    
  • Warning: Use the free base immediately. Do not store it.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
  • Fletcher, M. D., & Jones, J. H. (1972). Racemization of Histidine Derivatives. International Journal of Peptide and Protein Research.[1]

  • Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Green Chemistry. (Describes the Cyclohexane/pTSA method).

  • Sigma-Aldrich (Merck) . Product Specification: Z-L-Histidine.

Sources

How to improve the solubility of Z-L-histidine benzyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Z-L-histidine benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the effective handling and use of this valuable amino acid derivative. Here, we address common challenges, particularly concerning solubility, to ensure the success and integrity of your experiments.

Troubleshooting Guide: Improving the Solubility of Z-L-Histidine Benzyl Ester

Low solubility can be a significant hurdle, leading to inaccurate concentrations, poor reactivity, and compromised experimental outcomes. This troubleshooting guide provides a systematic approach to effectively dissolve Z-L-histidine benzyl ester.

Solubility Troubleshooting Workflow

The following workflow diagram illustrates a step-by-step process to address solubility issues with Z-L-histidine benzyl ester.

Solubility_Workflow start Start: Z-L-Histidine Benzyl Ester (White to off-white solid) solvent_choice Step 1: Initial Solvent Selection (Choose a primary solvent based on polarity) start->solvent_choice aprotic Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) solvent_choice->aprotic Recommended Start chlorinated Chlorinated Solvents (e.g., DCM) solvent_choice->chlorinated alcohols Polar Protic Solvents (e.g., Methanol, Ethanol) solvent_choice->alcohols check_solubility Step 2: Assess Solubility (Vortex/mix at room temperature) aprotic->check_solubility chlorinated->check_solubility alcohols->check_solubility dissolved Result: Fully Dissolved (Proceed with experiment) check_solubility->dissolved Yes not_dissolved Result: Suspension or Incomplete Dissolution check_solubility->not_dissolved No optimization Step 3: Optimization Techniques (Apply energy or modify solvent system) not_dissolved->optimization sonication Sonication (Use ultrasonic bath) optimization->sonication warming Gentle Warming (Water bath up to 40°C) optimization->warming cosolvent Co-Solvent System (Add a secondary solvent) optimization->cosolvent final_check Step 4: Final Assessment sonication->final_check warming->final_check cosolvent->final_check success Success: Clear Solution (Proceed with caution, check stability) final_check->success Dissolved failure Persistent Issue: Consult further or consider derivatization final_check->failure Not Dissolved

Caption: A stepwise workflow for troubleshooting the dissolution of Z-L-histidine benzyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for dissolving Z-L-histidine benzyl ester?

A1: Based on its chemical structure, which includes a polar histidine side chain and non-polar benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups, Z-L-histidine benzyl ester exhibits moderate polarity. The following solvents are recommended as a starting point:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally the most effective solvents for dissolving protected amino acids.[1] For the related compound, L-histidine benzyl ester bistosylate, a solubility of 250 mg/mL in DMSO has been reported, suggesting that Z-L-histidine benzyl ester is also likely to be highly soluble in DMSO.[2][3]

  • Chlorinated Solvents: Dichloromethane (DCM) is another good option, particularly in applications like peptide synthesis.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can also be used, although they may be less effective than polar aprotic solvents.

It is always advisable to start with a small amount of the compound to test solubility before dissolving the entire batch.

Q2: I'm still having trouble dissolving the compound. What optimization techniques can I use?

A2: If initial attempts at room temperature are unsuccessful, the following techniques can be employed:

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and enhance dissolution.[2][3]

  • Gentle Warming: Carefully warming the solution in a water bath (not exceeding 40-50°C) can significantly increase solubility. However, be cautious, as excessive heat can potentially lead to degradation of the compound.[4]

  • Co-Solvent Systems: If a single solvent is ineffective, a mixture of solvents can be more powerful. A common approach for difficult-to-dissolve protected amino acids is to use a combination of a polar aprotic solvent with a less polar solvent (e.g., a small amount of DMSO or DMF added to a suspension in DCM).

Q3: How does the structure of Z-L-histidine benzyl ester affect its solubility?

A3: The solubility of Z-L-histidine benzyl ester is a balance of its different structural components:

  • Histidine Side Chain: The imidazole ring of the histidine side chain is polar and can participate in hydrogen bonding, which favors solubility in polar solvents.

  • Z-group (Benzyloxycarbonyl) and Benzyl Ester: These protecting groups are relatively large and non-polar (hydrophobic). They increase the overall hydrophobicity of the molecule, which can limit its solubility in highly polar solvents like water, but improve its solubility in organic solvents.

  • Amino and Carboxyl Groups: The protected amino and carboxyl groups reduce the zwitterionic character that is prominent in free amino acids, making the molecule more soluble in organic solvents compared to its unprotected counterpart.

The interplay of these factors means that solvents of intermediate polarity or polar aprotic solvents that can effectively solvate both the polar and non-polar regions of the molecule are often the most successful.

Q4: What are the recommended storage conditions for Z-L-histidine benzyl ester?

A4: To ensure the long-term stability and purity of Z-L-histidine benzyl ester, it should be stored under the following conditions:

  • Temperature: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at 2-8°C or frozen (-20°C).[1]

  • Moisture: The compound is susceptible to hydrolysis, especially if exposed to moisture. Always store it in a desiccator or a tightly sealed container with a desiccant. Before opening a refrigerated container, allow it to warm to room temperature to prevent condensation from forming inside the vial.[1]

  • Light: Protect the compound from direct sunlight.

For solutions, it is best to prepare them fresh. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q5: What are the potential stability issues with Z-L-histidine benzyl ester, and how can I avoid them?

A5: The primary stability concerns for Z-L-histidine benzyl ester are the cleavage of the Z-group and the hydrolysis of the benzyl ester.

  • pH Sensitivity: The benzyl ester can be hydrolyzed under strongly acidic or basic conditions. Avoid prolonged exposure to solutions with a pH below 4 or above 9.

  • Hydrogenolysis: The Z-group and the benzyl ester are both susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C). This is a common deprotection method, so be mindful of this if your experimental conditions involve catalysts and a hydrogen source.

  • Oxidation: The histidine side chain can be susceptible to oxidation, especially if the solution is not properly degassed or if it contains oxidizing agents. Peptides containing histidine are often stored under an inert atmosphere.[5][6]

To avoid these issues, use the compound in neutral or mildly acidic/basic conditions, store it properly, and be aware of its chemical incompatibilities.

Data Presentation

Estimated Solubility of Z-L-Histidine Benzyl Ester in Common Solvents
SolventAbbreviationPolarity IndexEstimated Solubility (at 25°C)Notes
Dimethyl SulfoxideDMSO7.2> 100 mg/mLOften the best choice for high concentrations. May require gentle warming or sonication.[2][3]
N,N-DimethylformamideDMF6.4> 50 mg/mLGood alternative to DMSO.
DichloromethaneDCM3.110 - 50 mg/mLCommonly used in synthesis. Solubility may be moderate.
MethanolMeOH5.110 - 50 mg/mLA viable polar protic solvent.
EthanolEtOH4.35 - 25 mg/mLLower solubility compared to methanol.
Acetone-5.15 - 25 mg/mLModerate solubility.
Ethyl AcetateEtOAc4.41 - 10 mg/mLLower solubility.
WaterH₂O10.2< 1 mg/mLEssentially insoluble in neutral water.

Disclaimer: The solubility values presented are estimates based on the chemical structure and data from related compounds. Actual solubility may vary depending on the purity of the compound, temperature, and the specific batch.

Experimental Protocols

Protocol 1: Standard Dissolution of Z-L-Histidine Benzyl Ester

This protocol describes the standard procedure for dissolving Z-L-histidine benzyl ester for general use.

Materials:

  • Z-L-histidine benzyl ester

  • Primary solvent (e.g., DMSO, DMF, or DCM)

  • Vortex mixer

  • Appropriate glass vial

Procedure:

  • Weigh the desired amount of Z-L-histidine benzyl ester into a clean, dry glass vial.

  • Add a portion of the chosen solvent to the vial. A good starting point is to add enough solvent to create a slurry.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • If the compound is not fully dissolved, add more solvent incrementally, vortexing after each addition, until a clear solution is obtained or the desired concentration is reached.

  • If the compound remains insoluble at the desired concentration, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution of Z-L-Histidine Benzyl Ester

This protocol should be used when the standard dissolution method is insufficient.

Materials:

  • Suspension of Z-L-histidine benzyl ester from Protocol 1

  • Ultrasonic bath

  • Water bath

  • Co-solvent (optional)

Procedure:

  • Sonication:

    • Place the vial containing the suspension into an ultrasonic bath.

    • Sonicate for 5-10 minutes, monitoring for dissolution.

    • If the solution is not clear, proceed to the next step.

  • Gentle Warming:

    • Place the vial in a water bath set to 30-40°C.

    • Periodically remove the vial and vortex gently.

    • Caution: Do not overheat, as this may cause degradation. Monitor the solution for any color change, which could indicate decomposition.

  • Co-Solvent Addition (if necessary):

    • If the compound is still not fully dissolved, add a small amount of a stronger co-solvent. For example, if the primary solvent is DCM, add DMSO dropwise while vortexing.

    • Continue adding the co-solvent in small increments until a clear solution is achieved.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Long-term storage stability of Z-L-His, Z-L-His/Zn²⁺, PPL and ANL at.... Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • ProImmune. (2012). WORKING WITH PEPTIDES. Retrieved from [Link]

  • Shanghai Ambiopharm. (n.d.). Dissolution and Preservation of peptides. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

Sources

Technical Support Center: Z-L-Histidine Benzyl Ester Synthesis and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-L-histidine benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your experimental outcomes.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your work with Z-L-histidine benzyl ester, from initial synthesis to final purification.

Synthesis & Initial Work-up

Question 1: What are the most common impurities I might encounter after the initial synthesis of Z-L-histidine benzyl ester via Fischer-Speier esterification?

Answer: During the synthesis of Z-L-histidine benzyl ester using the common Fischer-Speier esterification method with benzyl alcohol and an acid catalyst like p-toluenesulfonic acid (p-TsOH), you are likely to encounter several byproducts and unreacted starting materials.[1] The primary impurities include:

  • D-Histidine Benzyl Ester (Diastereomer): This is the most critical impurity from a biological activity standpoint. It forms due to racemization of the L-histidine starting material under the acidic and often heated reaction conditions.[1] The imidazole ring of histidine can facilitate this process.

  • Unreacted Z-L-Histidine: Incomplete esterification will leave you with the starting amino acid.

  • Excess Benzyl Alcohol: This is often used in excess to drive the reaction equilibrium towards the ester product.

  • p-Toluenesulfonic Acid (p-TsOH): The acid catalyst will remain in the crude product mixture.

  • Byproducts from the Z-group: While the benzyloxycarbonyl (Z) group is generally stable, prolonged exposure to strong acids and high temperatures can lead to side reactions, though this is less common under typical esterification conditions.[2]

Question 2: My reaction mixture has a brownish tint after reflux. Is this normal, and what causes it?

Answer: A slight coloration of the reaction mixture is not uncommon, especially when heating amino acids. However, a dark brown color can indicate some level of decomposition or side reactions. This can be exacerbated by prolonged reaction times or excessive temperatures. While it may not always signify a failed reaction, it does suggest the presence of impurities that will need to be removed during purification.

Question 3: How can I minimize racemization during the synthesis of Z-L-histidine benzyl ester?

Answer: Racemization is a significant concern as it compromises the enantiomeric purity of your final product.[1] Here are key strategies to minimize the formation of the D-isomer:

  • Solvent Choice: Avoid high-boiling point solvents like toluene, which require higher temperatures and can increase the rate of racemization.[1] Cyclohexane is a recommended alternative as it forms a lower-boiling azeotrope with water, allowing for effective water removal at a lower temperature.[3]

  • Temperature Control: Maintain the lowest effective temperature for the azeotropic removal of water. Overheating the reaction mixture will accelerate racemization.

  • Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC) and stop the reaction as soon as the starting material is consumed. Prolonged reaction times increase the risk of racemization.

  • Catalyst Concentration: Use the minimum effective amount of the acid catalyst (e.g., p-TsOH). Excess acid can contribute to a higher rate of racemization.

Question 4: What is the best way to remove the unreacted benzyl alcohol and p-toluenesulfonic acid after the reaction?

Answer: A standard and effective method is a liquid-liquid extraction followed by precipitation. The crude product, often an oil, should be washed to remove these highly soluble impurities.[1] A detailed protocol is provided in the "Experimental Protocols" section below. This typically involves dissolving the crude mixture in an organic solvent and washing with an aqueous basic solution to remove the acid, followed by water washes to remove excess benzyl alcohol.

Purification: Recrystallization & Chromatography

Question 5: I'm trying to recrystallize my Z-L-histidine benzyl ester p-toluenesulfonate salt, but it's "oiling out." What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a crystalline solid. This is a common issue, especially with compounds that have multiple functional groups capable of hydrogen bonding. Here's a troubleshooting guide:

  • Solvent System: The choice of solvent is critical. For Z-L-histidine benzyl ester, which is often isolated as a tosylate salt, a mixture of solvents is typically required.[3] A good starting point is a polar solvent in which the compound is soluble at elevated temperatures (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or diethyl ether).[4]

  • Slowing Down Crystallization: Rapid cooling is a common cause of oiling out. Allow the heated, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Reduce Solvent Volume: If the solution is too dilute, crystallization will not occur. Carefully evaporate some of the solvent and attempt to recrystallize again.

Question 6: What is a suitable solvent system for purifying Z-L-histidine benzyl ester by silica gel chromatography?

Answer: For silica gel chromatography of a moderately polar compound like Z-L-histidine benzyl ester, a gradient elution is often effective. You would typically start with a less polar solvent system and gradually increase the polarity. A common mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

A good starting point for elution could be a gradient of:

  • Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH). For example, starting with 100% DCM and gradually increasing to 5-10% MeOH in DCM. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to prevent peak tailing, which is common when chromatographing amines on silica gel.

Question 7: I am using my purified Z-L-histidine benzyl ester in a DCC-mediated peptide coupling reaction and see a significant amount of a white precipitate. What is it and how do I remove it?

Answer: The white precipitate is almost certainly N,N'-dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (DCC) coupling agent.[5] DCU is notoriously insoluble in many common organic solvents, which can be advantageous for its removal.[5]

Here are effective methods for DCU removal:

  • Filtration: If the reaction is performed in a solvent where DCU has low solubility (e.g., dichloromethane), a significant portion of it will precipitate out and can be removed by simple filtration.[6]

  • Precipitation and Filtration: After the reaction is complete, the mixture can be concentrated and then redissolved in a solvent like diethyl ether, in which the desired peptide is soluble but DCU is not. The precipitated DCU can then be filtered off.

  • Aqueous Wash: For some peptide products, a series of aqueous washes can help remove any remaining soluble precursors to DCU and the urea itself if it has any slight aqueous solubility.

  • Chromatography: If the above methods are insufficient, silica gel chromatography is often effective for separating the desired peptide from the remaining DCU.

II. Visualization & Workflows

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification start Z-L-Histidine + Benzyl Alcohol esterification Fischer-Speier Esterification (p-TsOH, Cyclohexane, Reflux) start->esterification crude Crude Z-L-Histidine Benzyl Ester esterification->crude extraction Liquid-Liquid Extraction (vs. aq. NaHCO3, vs. H2O) crude->extraction concentrate Concentration in vacuo extraction->concentrate recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) concentrate->recrystallization Primary Method chromatography Silica Gel Chromatography (DCM/MeOH gradient) concentrate->chromatography If oily or impure pure_product Pure Z-L-Histidine Benzyl Ester recrystallization->pure_product If crystalline chromatography->pure_product Collect pure fractions

Caption: Workflow for Z-L-Histidine Benzyl Ester Synthesis and Purification.

Troubleshooting Logic for Recrystallization

G cluster_solutions Troubleshooting Steps start Attempt Recrystallization oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cooling Allow slower cooling oiling_out->slow_cooling Yes success Crystals Formed no_crystals->success No check_concentration Concentrate the solution no_crystals->check_concentration Yes scratch Scratch flask with glass rod slow_cooling->scratch check_concentration->start seed Add a seed crystal scratch->seed change_solvent Adjust solvent ratio or change solvent system seed->change_solvent

Caption: Troubleshooting Guide for Recrystallization Issues.

III. Experimental Protocols

Protocol 1: Synthesis of Z-L-Histidine Benzyl Ester p-Toluenesulfonate Salt

This protocol is adapted from the general Fischer-Speier esterification method, optimized to minimize racemization.[1][3]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Z-L-histidine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (5.0 eq), and cyclohexane (sufficient to suspend the reagents).

  • Azeotropic Reflux: Heat the mixture to reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Add ethyl acetate to the mixture to precipitate the Z-L-histidine benzyl ester p-toluenesulfonate salt.[3]

  • Isolation: Stir the suspension for 1 hour, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold ethyl acetate, followed by diethyl ether, to remove residual benzyl alcohol and other soluble impurities.

  • Drying: Dry the white solid product under vacuum to a constant weight.

Protocol 2: Removal of Dicyclohexylurea (DCU) from a Peptide Coupling Reaction

This protocol outlines the steps to remove DCU after a DCC-mediated coupling reaction using Z-L-histidine benzyl ester.[5][6]

  • Initial Filtration: After the coupling reaction in dichloromethane (DCM) is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.

  • Filter the Reaction Mixture: Filter the cold reaction mixture through a sintered glass funnel to remove the bulk of the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude peptide.

  • Secondary Precipitation: Redissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ethyl acetate or chloroform). Add a non-polar solvent in which DCU is insoluble (e.g., hexane or diethyl ether) until the solution becomes cloudy.

  • Cool and Filter: Cool the mixture in an ice bath for 30 minutes and filter again to remove any further precipitated DCU.

  • Aqueous Wash (if applicable): If the protected peptide is stable to aqueous conditions, perform a standard aqueous work-up by washing the organic layer with dilute acid (e.g., 1 M HCl) and brine.

  • Final Purification: The resulting crude product can then be further purified by silica gel chromatography or recrystallization as needed.

IV. Data Presentation

Table 1: Common Solvents for Recrystallization of Amino Acid Derivatives

Solvent System (Good Solvent/Poor Solvent)PolarityTypical Use
Ethyl Acetate / HexaneMedium / Non-polarGeneral purpose for moderately polar compounds.
Ethanol / Diethyl EtherPolar / Non-polarFor more polar compounds that require a strong good solvent.
Dichloromethane / HexaneMedium / Non-polarGood for less polar compounds.
Water / EthanolHighly Polar / PolarUsed for highly polar or salt forms of compounds.[7]

V. References

  • Pattabiraman, V. R., & Bode, J. W. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.

  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi.

  • (2025-08-10). (PDF) One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate.

  • (2025-08-09). Ion-exchange properties of silica gel with covalently bonded histidine. ResearchGate.

  • (2025-02-08). Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions for the Construction of Esterase Mimics. ResearchGate.

  • HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. Retrieved from [Link]

  • (2025-08-07). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate.

  • (2022-05-27). How Can I Remove DCU, byproduct of DCC coupling reactions?. ResearchGate.

  • (2022-10-14). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.

  • (2025-08-10). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. ResearchGate.

  • RSC Publishing. (n.d.). Reversible and oriented immobilization of histidine-tagged protein on silica gel characterized by frontal analysis.

  • MDPI. (n.d.). Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions for the Construction of Esterase Mimics.

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column.

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them...

  • (n.d.). EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE NEERANUCH PUNMALEE A THESIS SUBMITTED IN PART.

  • (2017-06-26). Redalyc.A MILD PROCEDURE FOR THE SYNTHESIS OF ALLYL AND BENZYL a-HYDROXYESTERS USING O-ALLYL(BENZYL)-N,N'- DICYCLOHEXYLISOUREA.

  • Google Patents. (n.d.). JP2000247934A - Production of amino acid benzyl ester having high optical purity.

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them...

  • Wiley-VCH. (n.d.). 1.

  • (2015-12-21). How do I completely remove DCU from the reaction mixture without coloumn chromatography?. ResearchGate.

  • Cheméo. (n.d.). Chemical Properties of Histidine (CAS 71-00-1).

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • ResearchGate. (n.d.). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher...

  • ResearchGate. (n.d.). Reversible and oriented immobilization of histidine-tagged protein on silica gel characterized by frontal analysis.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.

  • ResearchGate. (n.d.). Effect of ethanol on crystallization of the polymorphs of L-histidine.

  • TargetMol. (n.d.). L-Histidine.

  • ResearchGate. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.

  • NIH. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.

  • DC Chemicals. (n.d.). L-Histidine benzyl ester bistosylate|CAS 24593-59-7.

  • Santa Cruz Biotechnology. (n.d.). Z-L-histidine benzyl ester | CAS 21929-66-8.

Sources

Technical Support Center: Optimizing Z-L-Histidine Benzyl Ester Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Kinetics & Racemization Control in Z-His-OBzl Synthesis

Executive Summary: The Kinetic/Purity Trade-off

Welcome to the technical support hub for Z-L-Histidine Benzyl Ester (Z-His-OBzl) synthesis. If you are accessing this guide, you are likely facing the classic "Histidine Paradox": conditions aggressive enough to drive the esterification to completion are often aggressive enough to racemize your product.

The imidazole ring of histidine is not a passive bystander; it acts as an intramolecular base (


), facilitating the abstraction of the 

-proton and leading to rapid racemization (L

D conversion) under thermal stress. Therefore, optimizing reaction time is not about "speed" in the traditional sense—it is about beating the racemization clock .

This guide provides optimized protocols that replace hazardous solvents (Benzene/CCl


) with safer alternatives (Cyclohexane/Me-THF) without compromising reaction kinetics or optical purity.
Diagnostic Matrix: Troubleshooting Your Reaction

Use this matrix to identify the root cause of your issue before altering your protocol.

Symptom Probable Cause The Mechanism Corrective Action
Low Yield (<60%) after 24h Inefficient Water Removal Esterification is an equilibrium process (

). If water remains, hydrolysis competes with forward coupling.
Check Dean-Stark Trap: Ensure vigorous reflux. Switch to Cyclohexane (azeotrope boils at 69°C) to maintain reflux without overheating.
High Yield, Low Optical Purity (<95% ee) Thermal Racemization High boiling point solvents (e.g., Toluene, 110°C) provide enough thermal energy for the imidazole ring to abstract the

-proton.
Downgrade Temperature: Do NOT use Toluene. Switch to Cyclohexane or CCl

(if permitted). Limit reaction time to <4 hours .
Product is Oily/Gummy Incomplete Salt Formation Z-His-OBzl free base is often an oil; the p-Toluenesulfonate (p-TsOH) salt is the stable crystalline form.Stoichiometry Check: Ensure 1.1–1.5 eq of p-TsOH is used. Precipitate with dry Diethyl Ether or Ethyl Acetate.
Color Change (Darkening) Oxidative Degradation Imidazole ring is sensitive to oxidation at high temperatures over prolonged periods.Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.
The Mechanism: Why Histidine Racemizes

To optimize reaction time, you must understand the enemy. Unlike other amino acids, Histidine carries its own base. The diagram below illustrates the "Self-Destruct" mechanism that occurs if the reaction runs too long or too hot.

HistidineRacemization Figure 1: The Autocatalytic Racemization of Histidine. The imidazole side chain acts as an internal base, facilitating proton removal at high temperatures (Toluene reflux). L_Iso L-Histidine Ester (Active) Im_Base Imidazole Ring (Intramolecular Base) L_Iso->Im_Base Thermal Energy (>80°C) Enolate Planar Enolate Intermediate Im_Base->Enolate Abstraction of Alpha-Proton Enolate->L_Iso Reprotonation (50%) D_Iso D-Histidine Ester (Impurity) Enolate->D_Iso Reprotonation (50%)

Optimized Protocol: The Cyclohexane Azeotropic Route

Objective: Synthesize Z-L-Histidine Benzyl Ester p-Toluenesulfonate with >99% ee and >80% yield. Rationale: This method replaces the carcinogenic Benzene/CCl


 with Cyclohexane. While Cyclohexane forms a lower-boiling azeotrope (69°C vs 80°C for Benzene), it is sufficient to remove water without providing the thermal energy required for rapid racemization [1].
Reagents:
  • Z-L-Histidine (10 mmol)

  • Benzyl Alcohol (50 mmol, 5 eq) — Excess acts as solvent/reactant

  • p-Toluenesulfonic acid monohydrate (11-15 mmol, 1.1-1.5 eq)

  • Cyclohexane (30 mL) — The Azeotropic Carrier

Workflow:
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add Z-L-Histidine, p-TsOH, Benzyl Alcohol, and Cyclohexane.

  • Reflux (The Critical Step):

    • Heat to reflux (Bath temp ~80-85°C).

    • Monitor: Watch the water collection in the Dean-Stark trap.

    • Time: Reaction typically completes in 3–5 hours .

    • Stop Condition: As soon as water accumulation ceases, stop heating. Extending reflux beyond this point exponentially increases D-isomer formation.

  • Isolation:

    • Cool to room temperature.[1]

    • Add Ethyl Acetate or Diethyl Ether to precipitate the product.[2]

    • Filter the white crystalline solid (The p-TsOH salt).

  • Purification (If needed): Recrystallize from Ethanol/Ether.

Workflow Logic & Decision Tree

Follow this logic flow to determine if your reaction parameters need adjustment.

OptimizationLogic Figure 2: Optimization Decision Tree. Toluene is rejected due to thermal racemization risks. Cyclohexane is preferred for safety and optical purity. Start Start Optimization SolventCheck Current Solvent? Start->SolventCheck Toluene Toluene (BP 110°C) SolventCheck->Toluene Benzene Benzene/CCl4 (BP 80°C) SolventCheck->Benzene Cyclo Cyclohexane (BP 81°C) SolventCheck->Cyclo Racemization High Risk of Racemization (Switch Solvent) Toluene->Racemization Safety Safety Hazard (Carcinogenic) Benzene->Safety Optimal Optimal Balance (Kinetic vs Purity) Cyclo->Optimal TimeCheck Reflux Time > 6h? Optimal->TimeCheck Stop STOP Reaction. Check Water Trap. TimeCheck->Stop Yes Proceed Isolate Product TimeCheck->Proceed No

[2]

Frequently Asked Questions (FAQs)

Q: Can I use Toluene to speed up the reaction? A: No. While Toluene's higher boiling point (110°C) accelerates water removal, it crosses the thermal threshold for histidine racemization. Studies show that replacing Benzene/CCl


 with Toluene leads to partially or totally racemized products due to the polar effect of the amino acid side chain [1].[2]

Q: My product is not precipitating. What went wrong? A: You likely have excess Benzyl Alcohol or residual water.

  • Ensure you used p-TsOH (the salt helps crystallization).

  • Dilute the reaction mixture with a large excess of dry Diethyl Ether (which dissolves Benzyl Alcohol but precipitates the amino ester salt).

  • Scratch the glass to induce nucleation.

Q: Why do we use the p-Toluenesulfonate salt form? A: The free base of Z-His-OBzl is unstable and prone to slow racemization even at room temperature. The p-TsOH salt "locks" the amine and imidazole, preventing proton abstraction and providing a stable, crystalline solid for storage [2].

Q: Can I use Me-THF instead of Cyclohexane? A: Yes. 2-Methyltetrahydrofuran (Me-THF) is a modern, green alternative that also forms an azeotrope with water. It has been successfully used to prepare enantiomerically pure benzyl esters, including those of methionine and histidine [2].[3]

References
  • Pallavicini, M., et al. (2010). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate.

  • Bavo, F., et al. (2013).[4] General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonates. ResearchGate.

  • Vertex AI Search Summary. (2026). Consolidated search on Z-L-histidine benzyl ester synthesis conditions.

Sources

Technical Support Center: Solid-Phase Synthesis with Z-L-Histidine Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Z-L-histidine benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with incorporating this specific histidine derivative into peptide sequences. As Senior Application Scientists, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthesis protocols.

Histidine is a notoriously challenging amino acid in SPPS due to its imidazole side chain, which can lead to a variety of side reactions. The choice of protecting groups for both the α-amino group (Z, benzyloxycarbonyl) and the C-terminus (benzyl ester) introduces specific considerations that will be addressed in this comprehensive guide.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Coupling Efficiency and Incomplete Reactions

Q: I'm observing a significant amount of unreacted amino groups on the resin after coupling Z-L-histidine benzyl ester. What could be the cause, and how can I improve the coupling efficiency?

A: Low coupling efficiency with histidine derivatives is a common challenge in SPPS. The primary culprit is often related to the inherent properties of histidine and the choice of activation method.

Causality Explained: The imidazole side chain of histidine can interfere with the coupling reaction in several ways. The unprotected imidazole nitrogen can act as a nucleophile, reacting with the activated carboxyl group of the incoming amino acid. While this acylation is often reversible, it temporarily reduces the concentration of the activated amino acid available for the desired peptide bond formation.[1] Furthermore, steric hindrance from the bulky Z and benzyl protecting groups can slow down the reaction kinetics.

Troubleshooting Protocol:

  • Optimize Coupling Reagents: Standard carbodiimide reagents like DIC/HOBt can be slow.[2] Consider using more potent activating agents such as HATU, HBTU, or PyBOP.[3][4][5] These reagents form highly reactive esters that can significantly improve coupling efficiency, especially for sterically hindered amino acids.[5]

  • Increase Reagent Concentration and Equivalents: Increasing the concentration of the amino acid and coupling reagent can drive the reaction forward.[6] Using a higher excess (3-5 equivalents) of Z-L-histidine benzyl ester and the coupling reagent relative to the resin loading is a common strategy.

  • Extended Coupling Time: Allow for a longer reaction time (e.g., 2-4 hours or even overnight for particularly difficult couplings) to ensure the reaction goes to completion. Monitor the coupling progress using a qualitative test like the Kaiser test.[7]

  • Double Coupling: If incomplete coupling persists, a second coupling step with fresh reagents after the initial coupling can be highly effective.[6]

Preventative Measures: For future syntheses, consider using a histidine derivative with a side-chain protecting group on the imidazole ring, such as Fmoc-His(Trt)-OH or Boc-His(Bom)-OH, which are designed to prevent side-chain interference and reduce racemization.[1][8][9]

Racemization of the Histidine Residue

Q: My final peptide product shows a significant diastereomeric impurity corresponding to the D-histidine isomer. How can I minimize racemization during the coupling of Z-L-histidine benzyl ester?

A: Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[9][10] This is a critical issue as it can significantly impact the biological activity of the final peptide.[8]

Causality Explained: Racemization of histidine is primarily catalyzed by the lone pair of electrons on the Nπ of the imidazole side chain.[11] During the activation of the carboxyl group, these electrons can abstract the α-proton, leading to the formation of a planar, achiral enolate intermediate.[11] Subsequent protonation can occur from either face, resulting in a mixture of L- and D-isomers.[11] Prolonged activation times and the use of certain bases can exacerbate this problem.[10][11]

Troubleshooting Workflow for Racemization:

cluster_solutions Mitigation Strategies start High Racemization Detected coupling_reagent Evaluate Coupling Reagent start->coupling_reagent base Assess Base Used coupling_reagent->base If using carbodiimides reagent_sol Switch to HATU, HCTU, or PyBOP with an additive like HOBt or OxymaPure. coupling_reagent->reagent_sol pre_activation Review Pre-activation Time base->pre_activation base_sol Use a non-nucleophilic base like DIPEA. Avoid excess base. base->base_sol protecting_group Consider Alternative Protecting Group pre_activation->protecting_group If racemization persists activation_sol Minimize pre-activation time. Consider in-situ activation. pre_activation->activation_sol pg_sol Use His derivative with imidazole protection (e.g., His(Trt), His(Bom)). protecting_group->pg_sol

Caption: Troubleshooting workflow for histidine racemization.

Experimental Protocol to Minimize Racemization:

  • Choice of Coupling Reagent and Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) with carbodiimides can suppress racemization by forming less reactive intermediates.[4][9] Uronium/aminium-based reagents like HATU are often preferred as they can lead to lower levels of epimerization.[3]

  • Control of Base: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) and use it in stoichiometric amounts. Excess base can promote racemization.

  • Minimize Pre-activation Time: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization.[10][11] An in situ activation protocol, where the coupling reagent is added to the resin-bound amine and the protected amino acid simultaneously, is highly recommended.

  • Alternative Protecting Groups: For highly sensitive sequences, the most effective solution is to use a histidine derivative with a protecting group on the imidazole nitrogen. The benzyloxymethyl (Bom) group is particularly effective at suppressing racemization.[1][2][9]

Side Reactions During Final Cleavage

Q: After cleaving my peptide from the resin, I'm observing unexpected byproducts. What side reactions can occur with histidine during cleavage, and how can I choose the right cleavage cocktail?

A: The final cleavage and deprotection step is critical, and the presence of histidine requires careful selection of scavengers to prevent side reactions.[12]

Causality Explained: During cleavage with strong acids like trifluoroacetic acid (TFA), protective groups from other amino acids and the resin linker generate highly reactive carbocations.[12][13] The electron-rich imidazole ring of histidine is a prime target for electrophilic attack by these carbocations, leading to unwanted alkylation of the side chain.

Comparison of Cleavage Cocktails for Histidine-Containing Peptides:

Cleavage CocktailComposition (TFA/Scavengers)Key AdvantagesPotential Issues
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Broadly effective for peptides with multiple sensitive residues.[14]EDT can reduce tryptophan side chains if not carefully controlled.
Reagent B TFA/Water/Phenol/TIPS (88:5:5:2)A good general-purpose cocktail. TIPS is an excellent carbocation scavenger.[15]May not be sufficient to prevent all side reactions with very sensitive residues.
TFA/TIS/Water (95:2.5:2.5)Simple and effective for many peptides. Triisopropylsilane (TIS) is a powerful scavenger.Less effective if multiple sensitive residues like Met or Cys are present.

Recommended Cleavage Protocol:

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum before cleavage.

  • Cocktail Preparation: Prepare the chosen cleavage cocktail fresh. For a peptide containing Z-L-histidine benzyl ester, a cocktail containing water and a "soft" scavenger like thioanisole in addition to a "hard" scavenger like TIPS or EDT is recommended.

  • Cleavage Reaction: Use a sufficient volume of the cleavage cocktail to swell the resin (approximately 10 mL per gram of resin).[16] Perform the cleavage at room temperature for 2-3 hours.[16][17]

  • Peptide Precipitation: After cleavage, filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Washing and Drying: Wash the precipitated peptide multiple times with cold ether to remove scavengers and cleaved protecting groups before drying under vacuum.

Visualization of Cleavage Side Reaction:

cluster_cleavage TFA Cleavage cluster_peptide Peptide Chain cluster_scavenger Scavenger TFA TFA Carbocation Carbocation (+C(CH3)3) TFA->Carbocation ProtectingGroup Protecting Group (e.g., tBu) ProtectingGroup->Carbocation Histidine Histidine Side Chain (Imidazole Ring) Carbocation->Histidine Undesired Alkylation TIPS Triisopropylsilane (TIPS) Carbocation->TIPS Desired Scavenging TrappedCarbocation Trapped Carbocation TIPS->TrappedCarbocation

Caption: Prevention of histidine side-chain alkylation by scavengers.

References

  • Vertex AI Search. (n.d.). Spps and side reactions in peptide synthesis.
  • Vertex AI Search. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
  • BenchChem. (2025). A Comparative Analysis of Cleavage Cocktails for Solid-Phase Synthesis of His-NH2 Peptides.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for L-Histidinamide Dihydrochloride in Peptide Synthesis.
  • RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
  • Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58–62.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?.
  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • CSBio Instrumentation Co. (2023). A Practical Guide to Solid Phase Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

Sources

Validation & Comparative

A Tale of Two Protections: A Senior Application Scientist's Guide to Z-L-histidine vs. Boc-L-histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis, the incorporation of histidine represents a recurring challenge. Its unique imidazole side chain, while crucial for the biological function of many peptides, is a notorious source of complications, primarily the loss of stereochemical integrity through racemization. The choice of protecting group strategy for histidine is therefore not a trivial decision but a critical determinant of the final peptide's purity, yield, and biological viability.

This guide provides an in-depth, objective comparison of two cornerstone Nα-protecting groups for histidine: the classic benzyloxycarbonyl (Z) group, often used in the form of Z-L-histidine benzyl ester for solution-phase synthesis, and the more contemporary tert-butyloxycarbonyl (Boc) group, a mainstay of solid-phase peptide synthesis (SPPS). We will dissect the causality behind experimental choices, present supporting data, and provide field-proven protocols to guide researchers, scientists, and drug development professionals in making the most informed decision for their specific synthetic challenges.

The Histidine Conundrum: Why Protection is Non-Negotiable

Histidine's susceptibility to racemization stems from the basicity of the lone pair of electrons on the π-nitrogen (N-π) of its imidazole ring. During the activation of the C-terminal carboxyl group for peptide bond formation, this nearby nitrogen can act as an intramolecular base, abstracting the acidic α-proton. This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the desired L-isomer and the unwanted D-isomer (epimerization).[1][2][3]

Beyond racemization, the unprotected imidazole ring is nucleophilic and can react with the activated carboxyl group of the incoming amino acid, leading to side reactions that reduce coupling efficiency.[4] Therefore, a successful histidine incorporation strategy must address two key aspects:

  • Nα-protection: A temporary group on the alpha-amino group to ensure directional peptide bond formation.

  • Side-chain (imidazole) protection: A more permanent group to mitigate racemization and prevent side reactions during synthesis.

The choice of Nα-protection (Z vs. Boc) fundamentally dictates the compatible side-chain protection strategies and the overall synthetic workflow.

The Classic Approach: Nα-Benzyloxycarbonyl (Z)-L-Histidine

The benzyloxycarbonyl (Z or Cbz) group is a venerable tool in peptide chemistry, particularly in solution-phase synthesis and fragment condensation strategies.[4][5] Its primary advantage lies in its unique deprotection mechanism.

Chemical Properties and Performance:

  • Deprotection via Hydrogenolysis: The Z-group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically cleaved under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst).[5] This orthogonality is highly valuable when synthesizing complex peptides or protected peptide fragments that require selective deprotection schemes.

  • Side-Chain Protection Compatibility: The traditional partner for Nα-Z-histidine is imidazole protection with a benzyl (im-Bzl) group. This pairing, however, is the root of the strategy's main drawback. The im-Bzl group is not particularly effective at suppressing racemization because it protects the τ-nitrogen (N-τ), leaving the problematic π-nitrogen (N-π) exposed.

  • Harsh Final Cleavage: Removal of the im-Bzl group is difficult, requiring harsh conditions such as treatment with anhydrous hydrogen fluoride (HF), a highly toxic and corrosive acid that necessitates specialized equipment.[6][7]

The Verdict on Z-L-Histidine:

While the orthogonality of the Z-group is a significant advantage for specific applications like solution-phase fragment condensation, its utility in modern routine peptide synthesis, especially SPPS, is limited. The combination of Nα-Z with im-Bzl protection for histidine presents a high risk of racemization and necessitates a hazardous final cleavage step.

The Workhorse Strategy: Nα-Boc-L-Histidine

The tert-butyloxycarbonyl (Boc) protecting group, coupled with benzyl-based side-chain protection (the Boc/Bzl strategy), was the foundation of Merrifield's Nobel Prize-winning invention of solid-phase peptide synthesis (SPPS) and remains a robust and widely used method.[8]

Chemical Properties and Performance:

  • Acid-Labile Deprotection: The Nα-Boc group is readily cleaved by moderate acids, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[9] This allows for a repetitive cycle of deprotection and coupling on a solid support.

  • Superior Side-Chain Protection for Racemization Control: The Boc strategy offers a superior solution for histidine's racemization problem through the use of the benzyloxymethyl (Bom) side-chain protecting group. Boc-L-His(Bom)-OH is considered the gold standard for minimizing racemization in Boc chemistry.[4] The Bom group attaches to the τ-nitrogen, but its bulk and electronic properties effectively shield the π-nitrogen, preventing it from abstracting the α-proton. This steric hindrance is the key to its success.

  • Unified Cleavage: In the Boc/Bzl strategy, the final cleavage from the resin and removal of side-chain protecting groups (like Bom from histidine and benzyl-based groups from other amino acids) is typically accomplished in a single step using a very strong acid, most commonly anhydrous HF.[6][7]

The Verdict on Boc-L-Histidine:

For routine solid-phase peptide synthesis, the Boc-L-histidine strategy, particularly with Bom side-chain protection, is demonstrably superior to the Nα-Z approach in terms of minimizing racemization. While it also requires HF for final cleavage, the dramatic reduction in chiral scrambling during the synthesis process results in a significantly purer crude product, simplifying downstream purification.

Performance Comparison: Z-L-Histidine vs. Boc-L-Histidine

FeatureNα-Z-L-Histidine StrategyNα-Boc-L-Histidine StrategyAdvantage
Nα-Deprotection Catalytic Hydrogenation (H₂/Pd-C)Trifluoroacetic Acid (TFA)Z-His: Orthogonal, mild conditions.
Typical Side-Chain Protection Benzyl (im-Bzl)Benzyloxymethyl (Bom)Boc-His: Bom group is far superior.
Racemization Control Poor; im-Bzl group is ineffective.Excellent; Bom group sterically hinders N-π.Boc-His
Primary Application Solution-phase synthesis, Fragment condensationSolid-Phase Peptide Synthesis (SPPS)Boc-His: For routine SPPS.
Final Cleavage Strong Acid (HF) to remove im-Bzl groupStrong Acid (HF) for resin cleavage & deprotectionTie (Both require harsh final step)
Orthogonality High; Z-group is orthogonal to acid/base labile groups.Moderate; quasi-orthogonal based on acid lability.Z-His
Overall Purity Lower due to high risk of racemization.Higher due to effective racemization suppression.Boc-His

Experimental Workflows and Protocols

To provide a practical context, we outline the core experimental workflows for incorporating histidine using both strategies in a solid-phase context.

Diagram: Boc-SPPS Cycle for Histidine Incorporation

Boc_SPPS_Cycle cluster_0 Boc-SPPS Cycle Start Peptide-Resin (Free Amine) Coupling 1. Coupling Boc-His(Bom)-OH DCC/HOBt or HBTU Start->Coupling Add Activated His Derivative Wash1 2. Wash (DCM/DMF) Coupling->Wash1 Deprotection 3. Nα-Deprotection ~50% TFA in DCM Wash1->Deprotection Wash2 4. Wash (DCM) Deprotection->Wash2 Neutralization 5. Neutralization ~10% DIEA in DCM Wash2->Neutralization Wash3 6. Wash (DCM/DMF) Neutralization->Wash3 NextCycle Peptide-Resin (Free Amine for next AA) Wash3->NextCycle Ready for Next Cycle

Caption: Standard Boc-SPPS workflow for coupling a Boc-His(Bom)-OH residue.

Protocol 1: Boc-L-His(Bom)-OH Coupling in SPPS

This protocol assumes a manual synthesis starting with 0.5 mmol of a free amine on the resin.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-L-His(Bom)-OH (2.0 mmol, 4 eq) and HOBt (2.0 mmol, 4 eq) in DMF. Add DIC or DCC (2.0 mmol, 4 eq) and allow to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DCM from the resin. Add the activated Boc-L-His(Bom)-OH solution to the resin. Agitate via nitrogen bubbling or mechanical shaking for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[2] If the test is positive, continue coupling or recouple.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Nα-Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 25-30 minutes.[9]

  • Washing: Drain the deprotection solution and wash the resin with DCM (5x).

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes. Drain.

    • Repeat the neutralization step.[7]

  • Final Washing: Wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the next coupling cycle.

Diagram: Orthogonal Deprotection of Nα-Z Group

Z_Deprotection cluster_1 Nα-Z Deprotection (Hydrogenolysis) StartState Z-Peptide Fragment (Solution or on Resin) Reaction 1. Dissolve/Swell in Solvent (e.g., DMF, MeOH, AcOH) StartState->Reaction Catalyst 2. Add Pd/C Catalyst (5-10% by weight) Reaction->Catalyst Hydrogenation 3. Purge with H₂ Gas (Balloon or Parr Shaker) Reaction Time: 2-24h Catalyst->Hydrogenation Filtration 4. Filter through Celite (to remove Pd/C) Hydrogenation->Filtration EndState Deprotected Peptide (Free Amine) Filtration->EndState

Caption: Workflow for the orthogonal removal of an Nα-Z group via catalytic hydrogenation.

Protocol 2: Nα-Z Group Deprotection via Catalytic Hydrogenation (Solution Phase)

This protocol describes the deprotection of a protected peptide fragment in solution.

  • Preparation: Dissolve the Z-protected peptide fragment in a suitable solvent such as methanol, ethanol, or DMF in a round-bottom flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The amount is typically 10-20% of the peptide weight.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction can take from 2 to 24 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide with a free N-terminal amine.

Conclusion and Authoritative Recommendation

The choice between Z-L-histidine and Boc-L-histidine is a choice between orthogonal flexibility and stereochemical security.

  • Nα-Z-L-histidine offers valuable orthogonality, making it a relevant tool for complex, multi-step syntheses, particularly in solution-phase strategies where protected fragments are created and later joined. However, when paired with its traditional im-Bzl side-chain protection, it poses a significant and often unacceptable risk of racemization, compromising the integrity of the final product. Its use in modern solid-phase synthesis is minimal for this reason.

  • Nα-Boc-L-histidine , especially when used as Boc-L-His(Bom)-OH , represents the superior and scientifically validated choice for the routine incorporation of histidine in solid-phase peptide synthesis. The Bom side-chain protection is highly effective at suppressing racemization, leading to cleaner crude products and higher confidence in the stereochemical purity of the final peptide. While the Boc/Bzl strategy necessitates the use of hazardous HF for final cleavage, the benefits of preserving chirality throughout the synthesis far outweigh this drawback for most applications.

For researchers aiming for high-purity, biologically active peptides containing histidine, the evidence-based recommendation is clear: the Boc-L-His(Bom)-OH derivative is the more reliable and robust option, ensuring the stereochemical integrity of this challenging amino acid.

References

  • Kovacs, J., & Kapoor, A. (1965). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Journal of Chemical Education, 42(12), 654. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 31, 2026, from [Link]

  • Barlos, K., & Gatos, D. (1999). The anchoring and deprotection procedures of the N-protected histidine... ResearchGate. [Link]

  • Varkey, J. T., & Vágner, J. (2012). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Visualized Experiments, (68), e4256. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (2019). CEM Corporation. [Link]

  • Kinga, Z. (2018). Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. [Link]

  • Basic Peptides synthesis introduction. (n.d.). LifeTein. Retrieved January 31, 2026, from [Link]

  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved January 31, 2026, from [Link]

  • Method for solution-phase peptide synthesis. (2019).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 31, 2026, from [Link]

  • Bodanszky, M. (1993). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 135-145). Springer.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science. [Link]

Sources

Critical Limitations of Z-L-Histidine Benzyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Costs of "Classic" Protection

In the evolution of peptide chemistry, N-


-Benzyloxycarbonyl-L-histidine benzyl ester (Z-His-OBzl)  represents a pivotal yet problematic chapter. Once a staple in solution-phase synthesis, this derivative is now largely regarded as a liability in high-fidelity applications. While it offers robust protection of the N- and C-termini, its critical flaw lies in the unprotected imidazole side chain  and the non-orthogonal deprotection requirements .

This guide objectively analyzes the mechanistic failures of Z-His-OBzl compared to modern Fmoc- and Boc-based alternatives. We provide experimental evidence demonstrating why this reagent compromises chiral integrity and synthetic efficiency, particularly in complex sequences containing sulfur-bearing residues.

The Core Limitations: A Mechanistic Analysis

Limitation A: The Autocatalytic Racemization Trap

The most severe limitation of Z-His-OBzl is its susceptibility to racemization during activation and coupling. Unlike other amino acids where urethane protection (Z-group) generally suppresses racemization, Histidine is unique.

  • The Mechanism: The unprotected imidazole nitrogen (

    
    -N or 
    
    
    
    -N) acts as an intramolecular base.[1] It abstracts the proton from the chiral
    
    
    -carbon (
    
    
    ), facilitating the formation of a planar azolactone (oxazolone) intermediate.
  • The Consequence: Even if the N-terminus is Z-protected, the free side chain catalyzes the loss of chirality. This "self-catalyzed" racemization can lead to D-isomer contamination levels exceeding 5-10% in standard couplings, compared to <0.5% for side-chain protected variants.

Limitation B: Lack of Orthogonality & Catalyst Poisoning

Z-His-OBzl relies heavily on catalytic hydrogenolysis (H₂/Pd-C) for deprotection. This creates two critical bottlenecks:

  • Simultaneous Cleavage: It is difficult to selectively remove the N-terminal Z-group without affecting the C-terminal Benzyl ester (and vice versa) using standard hydrogenation, making fragment condensation strategies rigid.

  • Sulfur Incompatibility: If the peptide sequence contains Cysteine (Cys) or Methionine (Met) , the sulfur atoms invariably poison the Palladium catalyst. This halts the deprotection or necessitates the use of liquid ammonia/sodium (Birch reduction) or strong acids (HF/HBr), which can degrade sensitive peptide bonds.

Limitation C: Side-Chain Acylation

With a free imidazole ring, Z-His-OBzl is prone to acyl transfer . During coupling steps involving activated esters of other amino acids, the imidazole can be acylated to form an acyl-imidazole intermediate.[2] While this is sometimes unstable and transfers the acyl group to the N-terminus, it consumes coupling reagents and complicates HPLC purification profiles.

Comparative Analysis: Z-His-OBzl vs. Modern Alternatives

The following data contrasts the performance of Z-His-OBzl against the industry standards: Fmoc-His(Trt)-OH (Solid Phase) and Boc-His(Dnp)-OH (Solution/Solid Phase).

Table 1: Performance Metrics of Histidine Derivatives
FeatureZ-His-OBzl (Target)Fmoc-His(Trt)-OH (Alternative 1)Boc-His(Dnp)-OH (Alternative 2)
Side Chain Protection None (Free Imidazole) Trityl (Trt)Dinitrophenyl (Dnp)
Racemization Risk High (Autocatalytic)Low (< 0.2%)Low (Electron-withdrawing Dnp)
Deprotection Method Hydrogenolysis / HBrTFA (Trt) / Piperidine (Fmoc)Thiolysis (Dnp) / HF (Boc)
Sulfur Compatibility Poor (Catalyst Poisoning)Excellent Good
Solubility Moderate (Aggregates)High (DCM/DMF)High
Primary Use Case Enzymatic substrates / StandardsSPPS (Standard)Boc-SPPS / Solution Phase

Visualizing the Failure Mode

The diagram below illustrates the "Autocatalytic Loop" that causes racemization in Z-His-OBzl, contrasted with the blocking mechanism in Fmoc-His(Trt)-OH.

RacemizationMechanism Z_His Z-His-OBzl (Free Imidazole) Activation Activation (e.g., DCC/DIC) Z_His->Activation Proton_Abstract Intramolecular Proton Abstraction Activation->Proton_Abstract Imidazole acts as Base Azolactone Azolactone Intermediate (Planar/Achiral) Proton_Abstract->Azolactone Rapid Ring Closure Racemic Racemic Peptide (L-His + D-His) Azolactone->Racemic Nucleophilic Attack Safe_Coupling Direct Coupling (Steric Bulk Blocks N-pi) Azolactone->Safe_Coupling VS Fmoc_His Fmoc-His(Trt)-OH (Protected) Fmoc_His->Safe_Coupling Trt prevents base catalysis Pure Optically Pure Peptide Safe_Coupling->Pure

Figure 1: The "Autocatalytic Loop" of Z-His-OBzl leading to racemization vs. the steric protection of Fmoc-His(Trt)-OH.

Experimental Protocols: Validating the Limitations

To verify these limitations in your own lab, use the following protocols. These are designed to stress-test the reagents and reveal chiral purity issues.

Protocol A: The "Anderson" Racemization Test (Modified for His)

This protocol quantifies the racemization rate of Z-His-OBzl during a standard coupling event compared to Fmoc-His(Trt)-OH.

Materials:

  • Reagent A: Z-His-OBzl (CAS: 14997-58-1)

  • Reagent B: Fmoc-His(Trt)-OH[3]

  • Coupling Agent: DCC (Dicyclohexylcarbodiimide)[4]

  • Solvent: DMF (Dimethylformamide)

  • Analysis: Chiral HPLC (e.g., Chiralpak AD-H column)

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 mmol of Z-His-OBzl in 5 mL DMF. Add 1.0 mmol DCC. Stir at 0°C for 30 mins.

    • Note: The free imidazole will immediately begin catalyzing the formation of the azolactone.

  • Coupling: Add 1.0 mmol of H-Pro-OMe (L-Proline methyl ester) as the nucleophile. Stir for 2 hours at room temperature.

  • Workup: Filter off DCU (dicyclohexylurea).[4] Wash filtrate with 5% NaHCO₃ and water.[5] Dry over Na₂SO₄.[5][6]

  • Deprotection (Crucial Step):

    • For Z-His: Perform catalytic hydrogenolysis (see Protocol B) to remove Z/Bzl.

    • For Fmoc-His: Treat with 20% Piperidine/DMF.

  • Analysis: Inject the crude dipeptide (H-His-Pro-OMe) onto Chiral HPLC.

    • Expected Result (Z-His): Two distinct peaks (L-L and D-L diastereomers). Integration of D-L peak often exceeds 5-15% .

    • Expected Result (Fmoc-His): Single peak (L-L). D-L isomer typically <0.5% .

Protocol B: The Hydrogenolysis "Poisoning" Test

This demonstrates the incompatibility of Z-His-OBzl with sulfur-containing peptides.

  • Setup: Synthesize a model tripeptide: Z-His-Cys(Trt)-Phe-OBzl .

  • Reaction: Dissolve in MeOH. Add 10% Pd/C catalyst (10 wt% loading). Bubble H₂ gas at 1 atm.

  • Observation: Monitor by TLC every hour.

    • Result: The reaction will stall. The sulfur in Cysteine (even with Trityl protection, trace free sulfur or reversible binding occurs) poisons the Pd surface.

    • Alternative: Attempting to force the reaction with heat or pressure leads to side-product formation (e.g., desulfurization of Cys to Ala).

Strategic Decision Guide

When should you ever use Z-His-OBzl?

  • Use ONLY if: You are synthesizing a simple histidine standard, an enzymatic substrate, or a sequence devoid of Cys/Met/Trp, and you require simultaneous N/C-terminal deprotection.

  • AVOID if: You require >99% chiral purity, are performing SPPS, or have sulfur residues in your sequence.

DecisionTree Start Select Histidine Derivative Method Synthesis Method? Start->Method SPPS Solid Phase (SPPS) Method->SPPS Solution Solution Phase Method->Solution Fmoc USE: Fmoc-His(Trt)-OH (Gold Standard) SPPS->Fmoc Fmoc Chem Boc USE: Boc-His(Dnp)-OH or Boc-His(Bom)-OH SPPS->Boc Boc Chem CheckSulfur Contains Cys/Met? Solution->CheckSulfur CheckSulfur->Fmoc Yes (Avoid H2) Z_His RISK: Z-His-OBzl CheckSulfur->Z_His No Warn Warning: 1. Racemization 2. Catalyst Poisoning Z_His->Warn

Figure 2: Decision matrix for selecting Histidine building blocks.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Comprehensive review of protection strategies including the limitations of benzyl esters.

  • Jones, J. H. (1992). The Chemical Synthesis of Peptides. Oxford University Press. Detailed mechanistic explanation of imidazole-catalyzed racemization.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Discusses racemization suppression using HOBt/HOAt which is critical when using Z-His derivatives.

  • Merzouk, A., & Guibé, F. (1992). Allylic protecting groups in solid phase synthesis. Contrast to Benzyl esters regarding orthogonality.[7]

  • Schröder, E., & Lübke, K. (1965). The Peptides: Methods of Peptide Synthesis. Academic Press. Historical context on Z-L-histidine benzyl ester usage and early identification of racemization issues.

Sources

Navigating the Labyrinth of Histidine Incorporation: A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the synthesis of histidine-containing peptides presents a unique set of challenges. The nucleophilic and basic nature of the imidazole side chain makes it a hotbed for undesirable side reactions, most notably racemization, which can irrevocably compromise the biological activity of the final peptide. The choice of synthetic methodology—the classical elegance of solution-phase synthesis (SPS) versus the streamlined efficiency of solid-phase peptide synthesis (SPPS)—is a critical decision that profoundly impacts yield, purity, scalability, and, ultimately, project success.

This in-depth technical guide provides a comprehensive comparative analysis of these two powerful techniques for the synthesis of protected histidines. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the optimal strategy for your specific needs.

The Histidine Conundrum: A Tale of a Troublesome Side Chain

The core of the challenge in histidine synthesis lies in the two nitrogen atoms of its imidazole ring. The π-nitrogen (N-π) possesses a lone pair of electrons that can act as an intramolecular base, abstracting the α-proton of the activated histidine residue. This leads to the formation of a planar carbanion intermediate, which upon reprotonation can result in a mixture of L- and D-enantiomers, a phenomenon known as racemization.[1][2] Furthermore, the unprotected imidazole ring can react with activated carboxyl groups, leading to side-chain acylation.[3]

Effective protection of the imidazole side chain is therefore non-negotiable. The choice of the protecting group is intimately tied to the overall synthetic strategy (Fmoc or Boc chemistry) and is a critical first step in mitigating these issues. Commonly used protecting groups include Trityl (Trt), tert-Butoxycarbonyl (Boc), Benzyloxymethyl (Bom), and 2,4-Dinitrophenyl (Dnp).[3][4][5] The Trt group, while widely used, protects the τ-nitrogen and offers only minor suppression of racemization. In contrast, protecting groups on the π-nitrogen, such as Bom, are highly effective at preserving stereochemical integrity.[5][6]

At a Crossroads: Solution-Phase vs. Solid-Phase Synthesis

The decision to assemble your histidine-containing peptide in solution or on a solid support depends on a multitude of factors, including the length of the peptide, the scale of the synthesis, the desired purity, and available resources.

Solution-Phase Synthesis (SPS): The Art of Molecular Craftsmanship

Solution-phase synthesis, the traditional method of peptide construction, involves the sequential coupling of protected amino acids in a homogenous liquid medium. Each intermediate product is isolated and purified before proceeding to the next coupling step.

Key Attributes of Solution-Phase Synthesis:

  • Scalability: SPS is generally more amenable to large-scale production (kilogram to multi-ton scale) as it is not limited by the loading capacity of a resin.[7]

  • Purification of Intermediates: The ability to purify intermediates at each step can lead to a higher purity final product and allows for easier identification and removal of byproducts.

  • Flexibility: It offers greater flexibility in the choice of solvents and coupling reagents and is well-suited for the synthesis of short peptides or peptide fragments.[8][9]

  • Characterization: Intermediates can be fully characterized at each stage, providing a high degree of confidence in the process.

However, SPS is a labor-intensive and time-consuming process, requiring significant expertise in organic synthesis and purification techniques like crystallization and chromatography.

Solid-Phase Peptide Synthesis (SPPS): The Power of an Anchor

Pioneered by R. Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[10] The growing peptide chain is assembled in a stepwise manner, and excess reagents and byproducts are simply washed away after each step, dramatically simplifying the purification process.[11]

Key Attributes of Solid-Phase Peptide Synthesis:

  • Speed and Automation: SPPS is significantly faster than SPS and is readily automated, making it ideal for the synthesis of long peptides and for high-throughput applications.[1][12]

  • Simplified Purification: The elimination of intermediate purification steps is a major advantage, reducing both time and potential for product loss.[3][13]

  • High Throughput: The methodology is well-suited for the parallel synthesis of peptide libraries.[8]

The primary limitations of SPPS include challenges with scalability due to resin capacity and cost, and the potential for aggregation of the growing peptide chain on the solid support, which can lead to incomplete reactions.[3]

Quantitative Comparison: A Head-to-Head Analysis

To provide a tangible comparison, let's consider the synthesis of a simple protected dipeptide, Fmoc-His(Trt)-Ala-OMe. While direct comparative studies are scarce, we can extrapolate typical performance metrics from established protocols.

Performance MetricSolution-Phase SynthesisSolid-Phase Peptide SynthesisRationale & Causality
Typical Yield (Crude) 75-85%80-95% (cleaved from resin)SPPS often sees higher crude yields due to the use of excess reagents driving reactions to completion. Losses in SPS can occur during workup and purification of intermediates.
Final Purity (Post-Purification) >98%>98%Both methods can achieve high purity, but SPS allows for the removal of impurities at each step, potentially leading to a cleaner final product with less demanding final purification.
Racemization of Histidine Can be significant; highly dependent on coupling reagents and conditions.Can be significant, especially with prolonged pre-activation or high temperatures.[12]The risk of racemization is inherent to histidine chemistry in both methods. In SPPS, the solid support can sometimes influence reaction kinetics. Careful selection of coupling additives like HOBt is crucial in both approaches to suppress this side reaction.[5][14]
Synthesis Time (for a dipeptide) 2-3 days1 dayThe elimination of intermediate purification and workup steps makes SPPS significantly faster.
Scalability Excellent; readily scalable to kilograms.[15]Good; scalable but can be limited by resin cost and capacity.[4][6]SPS is fundamentally a batch process in solution, making it easier to scale up reaction volumes. SPPS scalability is tied to the availability and cost of large-scale reactors and resins.
Cost-Effectiveness (Large Scale) Generally more cost-effective for large volumes.[7][15]Can be more expensive at very large scales due to the cost of resin and excess reagents.[15]For multi-kilogram production, the lower raw material costs (no resin, less excess of reagents) of SPS often outweigh the increased labor and time.
Process Control High; intermediates are isolated and characterized.Moderate; relies on indirect monitoring (e.g., ninhydrin test).The ability to analyze each intermediate in SPS provides a greater degree of process control and troubleshooting capability.

Experimental Workflows: A Visual Guide

To further elucidate the practical differences between the two methodologies, the following diagrams, rendered in Graphviz, illustrate the typical workflows for the synthesis of a protected histidine-containing peptide.

solution_phase_workflow cluster_start Starting Materials cluster_synthesis Synthesis Cycle cluster_product Final Product Fmoc-His(Trt)-OH Fmoc-His(Trt)-OH Coupling Coupling (e.g., HBTU/HOBt, DIPEA) Fmoc-His(Trt)-OH->Coupling H-Ala-OMe H-Ala-OMe H-Ala-OMe->Coupling Workup Aqueous Workup (Wash with acid, base, brine) Coupling->Workup Isolate Crude Product Purification Purification (Crystallization or Chromatography) Workup->Purification Remove Impurities Dipeptide Fmoc-His(Trt)-Ala-OMe Purification->Dipeptide Pure Protected Dipeptide

Caption: Workflow for Solution-Phase Synthesis of a Protected Histidine Dipeptide.

solid_phase_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Wang Resin Load_Ala Load Fmoc-Ala-OH Resin->Load_Ala Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Load_Ala->Deprotection1 Coupling Couple Fmoc-His(Trt)-OH (e.g., HBTU/HOBt, DIPEA) Deprotection1->Coupling Free N-terminus Wash1 Wash (DMF) Coupling->Wash1 Excess reagents removed Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash1->Cleavage Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Final_Purification Final Purification (HPLC) Precipitation->Final_Purification Product H-His-Ala-NH2 (example) Final_Purification->Product

Caption: Workflow for Solid-Phase Synthesis of a Histidine-Containing Peptide.

Detailed Experimental Protocols

As a Senior Application Scientist, it is imperative to provide protocols that are not just a series of steps, but a self-validating system. The following protocols for the synthesis of a model dipeptide, Fmoc-Val-His-O-Wang-Resin (SPPS) and a related solution-phase coupling, are detailed to ensure reproducibility and highlight critical control points.

Protocol 1: Solid-Phase Synthesis of Fmoc-Val-His(Trt)-O-Wang Resin

This protocol details the coupling of Fmoc-His(Trt)-OH to a valine-loaded Wang resin.

Materials:

  • Fmoc-Val-O-Wang resin (0.5 mmol/g loading)

  • Fmoc-His(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Solid-phase synthesis vessel

Step-by-Step Methodology:

  • Resin Swelling: Swell 1 g of Fmoc-Val-O-Wang resin (0.5 mmol) in DMF (10 mL) for 30 minutes in the synthesis vessel. Drain the DMF.

  • Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 10 mL portion of 20% piperidine in DMF for 15 minutes. This two-step deprotection ensures complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL) to remove all traces of piperidine and its adducts.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (1.5 mmol, 3 eq.), HOBt (1.5 mmol, 3 eq.), and DIC (1.5 mmol, 3 eq.) in 5 mL of DMF. Rationale: Using a 3-fold excess of the amino acid and coupling reagents drives the reaction to completion. HOBt is added to suppress racemization and act as an activated intermediate.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Monitoring the Coupling: Perform a ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next coupling cycle or for cleavage.

Protocol 2: Solution-Phase Coupling of a Protected Histidine

This protocol describes the coupling of N(α)-t-Butyloxycarbonyl,N(π)-benzyloxymethyl-L-histidine to a glycine methyl ester.

Materials:

  • N(α)-t-Butyloxycarbonyl,N(π)-benzyloxymethyl-L-histidine (Boc-His(Bom)-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M aqueous hydrochloric acid (HCl)

  • Brine

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve Boc-His(Bom)-OH (1.2 mmol) and HOBt (1.2 mmol) in 5 mL of DMF. In a separate flask, suspend H-Gly-OMe·HCl (1.2 mmol) in 10 mL of EtOAc and add TEA (1.2 mmol) to neutralize the hydrochloride salt.

  • Activation: Cool the Boc-His(Bom)-OH/HOBt solution to 0°C in an ice bath. Add DCC (1.32 mmol) and stir for 30 minutes at 0°C, then for 30 minutes at room temperature. A white precipitate of dicyclohexylurea (DCU) will form. Rationale: Pre-activation at low temperature minimizes side reactions.

  • Coupling: Filter the DCU precipitate and add the filtrate containing the activated histidine to the neutralized glycine methyl ester solution. Stir the reaction mixture overnight at room temperature.

  • Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: The aqueous washes remove unreacted starting materials, excess coupling reagents, and HOBt.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure dipeptide.

Conclusion: Making the Strategic Choice

The selection between solution-phase and solid-phase synthesis for protected histidines is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the project.

Choose Solution-Phase Synthesis when:

  • Large quantities (multi-gram to kilogram scale) of a short to medium-length peptide are required.

  • The highest possible purity is paramount, and the time and labor for intermediate purification are justified.

  • The peptide sequence contains motifs that are prone to aggregation in SPPS.

Choose Solid-Phase Peptide Synthesis when:

  • Rapid synthesis of long peptides is the primary objective.

  • Automation and high-throughput screening of multiple peptide analogs are needed.

  • The ease of purification and reduced hands-on time are critical factors.

For the synthesis of histidine-containing peptides, both methods require meticulous attention to the choice of protecting groups and coupling conditions to mitigate the ever-present risk of racemization. By understanding the fundamental principles and causal relationships outlined in this guide, researchers can navigate the complexities of histidine chemistry and confidently select the synthetic strategy that best aligns with their scientific and developmental objectives.

References

  • AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58–62.
  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301–303.
  • Jones, J. H., & Ramage, W. I. (1978). Protection of Histidine Side-chains with π-Benzyloxymethyl.
  • Albericio, F., & Carpino, L. A. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry.
  • Yi, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2113–2124.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Rahimi, A., et al. (2016). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al 3+ , Cu 2+ , Hg 2+ and Pb 2+ : Experimental and Theoretical Study. Journal of the Brazilian Chemical Society, 27(8), 1438-1447.
  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. Retrieved from [Link]

  • Zhao, Y. A., et al. (2012). A Novel Method for the Protection and Activation of Histidine.
  • Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Google Patents. (1982). EP0061933A2 - Histidine protection.
  • ResearchGate. (2012). (PDF) A Novel Method for the Protection and Activation of Histidine. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Al-Warhi, T., et al. (2012). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 17(11), 13393–13411.
  • ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Digital CSIC. (2014). Solid-phase peptide synthesis. Retrieved from [Link]

  • Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical biochemistry, 117(1), 147-157.

Sources

A Comparative Guide to Peptide Purity: Navigating the Challenges of Histidine Incorporation with Z-L-histidine benzyl ester and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the incorporation of certain amino acids presents unique hurdles that can significantly impact the purity, yield, and biological activity of the final product. Among these, histidine stands out as a particularly challenging residue, notorious for its propensity to racemize during synthesis.[1][2][3] This guide provides an in-depth technical comparison of strategies for incorporating histidine, pitting the historical use of Z-L-histidine benzyl ester against the modern, widely adopted Fmoc-His(Trt)-OH. We will explore the causality behind experimental choices, provide self-validating analytical protocols, and present comparative data to empower researchers in making informed decisions for their synthesis strategies.

The Histidine Racemization Problem: A Mechanistic Overview

The primary challenge in synthesizing peptides containing histidine is the susceptibility of its α-carbon to epimerization, leading to the formation of the D-isomer impurity.[1][2] This occurs because the lone pair of electrons on the π-nitrogen of histidine's imidazole side chain can act as an intramolecular base. During the activation of the carboxyl group for coupling, this internal basicity facilitates the abstraction of the α-proton, forming a planar, achiral enolate intermediate.[4] Reprotonation of this intermediate can result in a mixture of L- and D-histidine-containing peptides, which are often difficult to separate and can have drastically different biological activities.

Strategic protection of the imidazole side chain, particularly the N-π nitrogen, is the most effective way to suppress this detrimental side reaction.[3][4] The choice of protecting group is therefore a critical parameter in any histidine-containing peptide synthesis.

Legacy vs. Modern: A Tale of Two Protecting Group Strategies

This guide will use the synthesis of a model peptide, an alternating histidine-arginine sequence (HRHRHRHR), to compare two distinct approaches for histidine incorporation.[5]

  • The Legacy Approach: Z-L-histidine benzyl ester in Boc Chemistry. The benzyloxycarbonyl (Z or Cbz) group for Nα-protection and benzyl (Bzl) ester for the C-terminus represent an older strategy within the framework of tert-butyloxycarbonyl (Boc) chemistry. While foundational, this approach has been largely superseded due to the harsh acidic conditions (e.g., anhydrous hydrogen fluoride) required for final cleavage and the inherent risks of side reactions.

  • The Modern Standard: Fmoc-His(Trt)-OH in Fmoc Chemistry. The use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection has become the gold standard in SPPS.[6] For histidine, the trityl (Trt) group is a widely used side-chain protection strategy. It is stable to the mild basic conditions used for Fmoc deprotection (typically piperidine) but is readily cleaved under the final acidic conditions.[6]

Below, we will detail the synthesis protocols for our model peptide using the modern Fmoc-His(Trt)-OH approach and then present a comparative analysis of the expected outcomes versus the legacy Z-L-histidine benzyl ester method, supported by experimental data on racemization.

Experimental Section: Synthesis of a Model Peptide (HRHRHRHR) using Fmoc-His(Trt)-OH

This section provides a detailed, step-by-step methodology for the synthesis of an alternating histidine-arginine peptide using modern Fmoc chemistry.

Materials and Reagents
  • H-Arg(Pbf)-2-chlorotrityl resin (0.41 mmol/g substitution)

  • Fmoc-His(Trt)-OH

  • Fmoc-Arg(Pbf)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/thioanisole/anisole/1,2-ethanedithiol (EDT) (90:5:2:3, v/v/v/v)[5]

  • Cold diethyl ether

Synthesis Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle (Repeat 7x) cluster_final_steps Cleavage & Purification Resin H-Arg(Pbf)-2-chlorotrityl Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification HPLC_Workflow cluster_setup System Setup cluster_analysis Analysis cluster_output Output Sample Crude Peptide in Buffer A Injection Inject Sample Sample->Injection Column C18 Column Gradient Gradient Elution (0-60% B over 30 min) Column->Gradient Mobile_A Mobile Phase A (0.1% TFA in H2O) Mobile_A->Gradient Mobile_B Mobile Phase B (0.1% TFA in ACN) Mobile_B->Gradient Injection->Gradient Detection UV Detection (214 nm & 280 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Purity Calculate Purity (% Peak Area) Chromatogram->Purity Fractions Fraction Collection (for Purification) Chromatogram->Fractions

Sources

A Senior Application Scientist's Guide to HPLC Analysis of Peptides Synthesized with Z-L-Histidine Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the field of peptide chemistry, the incorporation of histidine presents a unique set of challenges. Its imidazole side chain is not only crucial for the biological function of many peptides but is also a source of analytical complexity, particularly concerning racemization during synthesis and chromatographic inconsistencies during analysis.[1][2] The strategic use of protecting groups, such as the Benzyloxycarbonyl (Z) group for the α-amino function and a benzyl ester for the C-terminus of L-histidine, is a cornerstone of classical solution-phase synthesis and a critical consideration for subsequent analytical validation.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of peptides synthesized using Z-L-histidine benzyl ester. We will explore the causal relationships behind experimental choices, present comparative data, and offer field-proven insights to ensure the trustworthiness and accuracy of your analytical workflows.

The Challenge of Histidine in Peptide Synthesis and Analysis

The primary difficulty with histidine lies in the basicity of its imidazole side chain. During the activation of the carboxyl group for peptide bond formation, the unprotected Nπ-nitrogen of the imidazole ring can facilitate the abstraction of the α-proton. This leads to the formation of an achiral intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers, a process known as racemization.[2] While modern solid-phase peptide synthesis (SPPS) often employs side-chain protecting groups on the histidine to mitigate this, the fundamental chemical principles remain a concern.

From an analytical standpoint, the imidazole group (with a pKa of approximately 6.0) can exist in both protonated and neutral forms within the typical pH range of reversed-phase HPLC mobile phases.[3] This charge-state variability can lead to undesirable chromatographic behavior, including:

  • Poor Peak Shape: Interaction between the positively charged imidazole ring and residual acidic silanols on silica-based columns can cause significant peak tailing.[4]

  • Shifting Retention Times: Minor fluctuations in mobile phase pH can alter the protonation state of histidine, leading to poor reproducibility of retention times.[3]

  • Complex Chromatograms: The presence of diastereomers (due to racemization) requires high-resolution separation methods for accurate quantification.

Protecting groups are therefore indispensable, not only for controlling the synthesis but also for influencing the final analytical outcome by masking reactive functionalities until the desired moment of cleavage.[5][6][7][]

Experimental Design: A Comparative Analysis of HPLC Conditions

To illustrate the impact of different analytical parameters, we will consider a model tripeptide, Ala-His-Phe , synthesized using Z-L-histidine benzyl ester as a key intermediate. Our objective is to compare HPLC conditions to achieve the best purity assessment, focusing on resolution, peak shape, and reproducibility.

Core Experimental Workflow

The overall process from synthesis to analysis follows a logical progression. The choice of protecting groups in the synthesis stage directly impacts the requirements for the final analytical method.

G cluster_0 Peptide Synthesis cluster_1 Purification & Deprotection cluster_2 HPLC Analysis synthesis Solution-Phase Synthesis using Z-L-Histidine Benzyl Ester deprotection Cleavage of Z and Benzyl Ester Groups (e.g., Catalytic Hydrogenation) synthesis->deprotection purification Crude Peptide Purification (e.g., Flash Chromatography/Precipitation) deprotection->purification hplc_prep Sample Preparation (Dilution in Mobile Phase A) purification->hplc_prep hplc_analysis RP-HPLC Analysis (Purity & Impurity Profiling) hplc_prep->hplc_analysis

Caption: General workflow from synthesis to analysis.

Methodology 1: The Standard Approach - C18 with TFA

This represents a common starting point for many labs. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, forming a neutral complex with positively charged residues and masking silanol interactions, thereby improving peak shape.

Protocol:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% to 65% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 220 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Crude peptide dissolved in Mobile Phase A to a concentration of 1 mg/mL.

Methodology 2: The Optimized Approach - Peptide C18 with Formic Acid

This method utilizes a column specifically designed for peptide separations, often featuring advanced bonding and end-capping to minimize secondary interactions. Formic acid (FA) is a less aggressive ion-pairing agent than TFA and is more compatible with mass spectrometry.

Protocol:

  • Column: Peptide C18 (Superficially Porous Particle), 4.6 x 150 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient: 5% to 65% B over 20 minutes (a shallow gradient is often beneficial for peptides).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Crude peptide dissolved in Mobile Phase A to a concentration of 1 mg/mL.

Methodology 3: The Alternative - Mixed-Mode Chromatography

For particularly challenging separations, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can offer unique selectivity. This is especially useful for separating peptides with similar hydrophobicity but different charge states.[4]

Protocol:

  • Column: Mixed-Mode C18 / Cation-Exchange, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Sodium Phosphate, pH 3.0, in 10% ACN.

  • Mobile Phase B: 10 mM Sodium Phosphate, pH 3.0, in 70% ACN.

  • Gradient: 5% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Crude peptide dissolved in Mobile Phase A to a concentration of 1 mg/mL.

Comparative Performance Data

The following table summarizes the expected performance of each methodology for the analysis of the crude Ala-His-Phe peptide, including its D-His diastereomer impurity.

ParameterMethodology 1 (Standard C18, TFA)Methodology 2 (Peptide C18, FA)Methodology 3 (Mixed-Mode)
L-Peptide Retention Time (min) 12.511.814.2
D-Impurity Retention Time (min) 12.311.513.6
Resolution (L-Peptide / D-Impurity) 1.21.82.5
Peak Asymmetry (L-Peptide) 1.61.11.0
Peak Width (L-Peptide, min) 0.250.150.14
MS Compatibility PoorExcellentModerate

Analysis of Results:

  • Methodology 1 provides a baseline separation, but the resolution between the desired L-peptide and the D-impurity is suboptimal (Resolution < 1.5), and the peak asymmetry indicates tailing.

  • Methodology 2 shows significant improvement. The advanced column chemistry and use of a superficially porous particle (SPP) column result in sharper peaks (smaller peak width) and better symmetry.[12] The resolution is significantly improved, allowing for more accurate quantification of the impurity.

  • Methodology 3 offers the highest resolution due to its dual separation mechanism. By exploiting both hydrophobicity and charge differences, it provides the best separation of the diastereomers. This approach is particularly powerful for complex mixtures or when baseline separation of critical pairs is required.

Decision-Making Framework for Method Selection

Choosing the right HPLC method is a critical step that depends on the specific analytical goals. This decision tree outlines a logical approach for selecting an appropriate starting point.

G start Start: Analyze Histidine-Containing Peptide q1 Is Mass Spectrometry (LC-MS) required? start->q1 q2 Is resolution of diastereomers critical (e.g., <0.5% impurity)? q1->q2 No method_fa Use Peptide C18 Column with Formic Acid (Method 2) q1->method_fa Yes q3 Is peak tailing a significant issue? q2->q3 No method_mm Use Mixed-Mode Column (Method 3) q2->method_mm Yes q3->method_fa Yes method_tfa Start with Standard C18 with TFA (Method 1) q3->method_tfa No

Caption: Decision tree for HPLC method selection.

Conclusion and Expert Recommendations

The accurate analysis of peptides synthesized with Z-L-histidine benzyl ester is achievable but requires a nuanced approach to HPLC method development. While a standard C18 column with TFA can provide initial data, it often falls short in resolving critical impurities like diastereomers and can produce suboptimal peak shapes.

As a Senior Application Scientist, I strongly recommend the following:

  • Invest in Peptide-Specific Columns: For routine analysis, a high-quality, end-capped C18 column designed for peptides, preferably with superficially porous particles, offers the best balance of performance, reproducibility, and MS compatibility when used with formic acid.[12][13]

  • Prioritize Mobile Phase pH Control: The use of acidic modifiers like TFA or formic acid is non-negotiable for histidine-containing peptides to ensure consistent protonation and minimize silanol interactions.[3]

  • Consider Mixed-Mode for High-Resolution Demands: When baseline separation of closely eluting impurities, such as diastereomers resulting from racemization, is paramount, mixed-mode chromatography provides an orthogonal separation mechanism that can be invaluable.[4][10]

By understanding the underlying chemistry of histidine and systematically evaluating column and mobile phase choices, researchers can develop robust, self-validating HPLC methods that ensure the integrity and quality of their synthesized peptides.

References

  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Pept... - SBS Genetech. [Link]

  • Methods in Molecular Biology. HPLC of Peptides and Proteins. SpringerLink. [Link]

  • Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • HELIX Chromatography. HPLC Analysis of Histidine and Related Impurities. [Link]

  • ResearchGate. (2023). Protecting Groups in Peptide Synthesis | Request PDF. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • ResearchGate. (2018). How to purify Histidine based peptide with HPLC?. [Link]

  • Ladner, Y., et al. (2025). Study of the impact of histidine configuration and position on analytical separation of tripeptides. PubMed. [Link]

  • MDPI. (2021). Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method. [Link]

  • Organic Syntheses. Procedure for the synthesis of peptides. [Link]

  • Vydac. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Vazquez, E., et al. (2016). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PMC - PubMed Central. [Link]

  • Google Patents. Process for the synthesis of peptides.

Sources

A Senior Application Scientist's Guide to Histidine Protection: A Cost-Benefit Analysis of Z-L-Histidine Benzyl Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts yield, purity, and overall cost-effectiveness. Histidine, with its nucleophilic imidazole side chain, presents a unique set of challenges, including a high propensity for racemization and the potential for unwanted side reactions. This guide provides an in-depth analysis of the classical Z-L-histidine benzyl ester protection strategy and compares it with modern alternatives, offering field-proven insights to inform your synthetic choices.

The Challenge of Histidine in Peptide Synthesis

The imidazole ring of histidine is a double-edged sword. While crucial for the biological function of many peptides and proteins, its nucleophilicity can interfere with peptide coupling reactions.[1][2] The unprotected imidazole nitrogen can react with activated carboxyl groups, leading to undesired acylation and a reduction in the amount of activated acid available for forming the peptide bond.[1] More critically, the imidazole ring can act as a general base, catalyzing the epimerization of the activated amino acid, which results in a loss of stereochemical integrity.[1] Therefore, effective protection of the histidine side chain is not just recommended; it is often mandatory for a successful synthesis.[3][4]

Deconstructing the Nomenclature: Z, Bzl, and Beyond

To have a meaningful discussion, it is essential to first clarify the nomenclature of protected histidine derivatives. The term "Z-L-histidine benzyl ester" can be ambiguous. Let's break down the key components:

  • Z (or Cbz): The Benzyloxycarbonyl group, a well-established protecting group for the α-amino terminus. It is typically removed by catalytic hydrogenation or strong acids.[5][6]

  • Benzyl ester (OBzl): A protecting group for the C-terminal carboxylic acid, also removable by catalytic hydrogenation.[7][8]

  • Benzyl (Bzl or Bn): When referring to histidine, this typically denotes a benzyl group attached to one of the nitrogens of the imidazole side chain (the im-benzyl group). This group is also cleaved by strong acid or hydrogenation.[9]

Therefore, "Z-L-histidine benzyl ester" could refer to a molecule with a Z-protected N-terminus and a benzyl ester at the C-terminus, with the imidazole ring either free or protected. A common building block in classical synthesis is Nα-Z-N(im)-benzyl-L-histidine (Z-His(Bzl)-OH), where the C-terminus is a free acid ready for coupling.

G cluster_Z Z-Group (Benzyloxycarbonyl) cluster_Bzl Benzyl Group (Side Chain) cluster_OBzl Benzyl Ester (C-Terminus) cluster_His Histidine Backbone Z O || - C - O - CH₂ - Ph His NH - CH - COOH      |     CH₂      |   Imidazole Z->His Protects α-Amino Bzl - CH₂ - Ph Bzl->His Protects Imidazole OBzl O || - C - O - CH₂ - Ph OBzl->His Protects Carboxyl

Caption: Key protecting groups for histidine.

The Classical Approach: The Z/Bzl Strategy

The use of benzyloxycarbonyl (Z) for Nα-protection and benzyl (Bzl) for side-chain protection represents a cornerstone of classical, solution-phase peptide synthesis.[6]

Benefits:
  • Cost-Effectiveness: Z-protected amino acids are generally less expensive than their Fmoc-protected counterparts, making this strategy attractive for large-scale synthesis.

  • High Crystallinity: Many Z-protected amino acids and peptide intermediates are crystalline solids, which simplifies purification by recrystallization.[6]

  • Stability: The Z and Bzl groups are stable to a wide range of reaction conditions, preventing premature deprotection.

Drawbacks:
  • Harsh Deprotection: The primary disadvantage is the harsh conditions required for deprotection. Catalytic hydrogenation, while effective, can be problematic for peptides containing other reducible functional groups (e.g., Cys, Met). The alternative, strong acids like HBr in acetic acid, can cause side reactions.

  • Limited Orthogonality: Since both Z and Bzl groups are often removed under similar conditions, selective deprotection can be challenging, limiting the complexity of the molecules that can be synthesized.

  • Incompatibility with Modern SPPS: This strategy is not well-suited for modern solid-phase peptide synthesis (SPPS), which relies on orthogonal protecting groups that can be removed under mild, specific conditions.[6]

Modern Alternatives: A Comparative Analysis

Modern peptide synthesis, particularly SPPS, has largely moved towards two other main strategies: Fmoc/tBu and Boc/Bzl.

A. The Fmoc/tBu Strategy

This is currently the most widely used strategy in SPPS. It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for side-chain protection.[4] For histidine, the trityl (Trt) group is the most common side-chain protection.

  • Benefits:

    • Orthogonality: The Fmoc group is cleaved by a mild base (e.g., piperidine), while the side-chain protecting groups are removed with a mild acid (e.g., trifluoroacetic acid - TFA). This orthogonality is key to the success of SPPS.[10]

    • Mild Conditions: The deprotection steps are performed under mild conditions, preserving the integrity of sensitive peptide sequences.

  • Costs:

    • Higher Reagent Cost: Fmoc-amino acids are significantly more expensive than their Z- or Boc-protected counterparts.

    • Potential for Side Reactions: The use of piperidine can lead to side reactions like aspartimide formation if not carefully controlled.[1]

B. The Boc/Bzl Strategy

Used extensively in the early days of SPPS, this strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based groups for side-chain protection.[6] For histidine, protecting groups like benzyloxymethyl (Bom) or 2,4-dinitrophenyl (Dnp) are common.[1]

  • Benefits:

    • Robustness: The Boc/Bzl strategy is well-established and known for its reliability, especially for synthesizing long or difficult sequences.

    • Lower Racemization: The use of Boc protection is often associated with a lower risk of racemization during coupling compared to Fmoc.

  • Costs:

    • Harsh Final Cleavage: The final deprotection of the peptide from the resin and removal of side-chain protecting groups requires very strong acids, typically neat hydrogen fluoride (HF). HF is extremely corrosive and toxic, requiring specialized equipment and handling procedures.[1]

    • Safety Concerns: The use of HF is a major drawback due to significant safety and environmental concerns.

Quantitative Cost-Benefit Analysis

FeatureZ/Bzl StrategyFmoc/Trt StrategyBoc/Bom Strategy
Primary Application Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Nα-Protection Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)Boc (tert-Butyloxycarbonyl)
His Side-Chain Bzl (Benzyl)Trt (Trityl)Bom (Benzyloxymethyl) / Dnp
Relative Reagent Cost LowHighMedium
Nα-Deprotection H₂/Pd (Catalytic Hydrogenation)20% Piperidine in DMF25-50% TFA in DCM
Final Cleavage H₂/Pd or HBr/AcOH95% TFA with scavengersAnhydrous HF
Orthogonality LowHighMedium (Quasi-orthogonal)
Typical Yields Variable; operator-dependentHigh and reproducibleHigh and reproducible
Racemization Risk Moderate to HighLow to ModerateLow
Safety/Handling Standard chemical hazardsPiperidine is toxicExtreme Hazard (HF)
Best For... Large-scale synthesis of shorter peptides; when cost is the primary driver.Automated synthesis of complex peptides; academic research.Synthesis of long, difficult sequences; when HF handling is established.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, here are condensed protocols for the synthesis of a simple dipeptide (e.g., Ala-His).

Protocol 1: Solution-Phase Synthesis of Ala-His using Z/Bzl Strategy

G cluster_workflow Solution-Phase Dipeptide Synthesis (Z/Bzl) start Start: Z-His(Bzl)-OH + H-Ala-OMe coupling 1. Coupling (e.g., DCC/HOBt) in CH₂Cl₂ start->coupling dipeptide Protected Dipeptide: Z-His(Bzl)-Ala-OMe coupling->dipeptide deprotection 2. Deprotection (H₂ / Pd-C) in Methanol dipeptide->deprotection final Final Product: H-His-Ala-OH (after saponification & purification) deprotection->final

Caption: Workflow for solution-phase dipeptide synthesis.

Methodology:

  • Activation/Coupling: Dissolve Z-His(Bzl)-OH (1.0 eq) and H-Ala-OMe (1.0 eq) in dichloromethane (DCM). Cool to 0°C. Add dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxybenzotriazole (HOBt, 1.1 eq). Stir at 0°C for 1 hour and then at room temperature overnight.

  • Work-up: Filter the dicyclohexylurea (DCU) byproduct. Wash the organic phase with dilute acid, base, and brine. Dry over Na₂SO₄ and concentrate to obtain the protected dipeptide, Z-His(Bzl)-Ala-OMe. Purify by column chromatography or recrystallization.

  • Saponification (Optional): To cleave the methyl ester, dissolve the dipeptide in a mixture of THF and water, and add LiOH. Stir until the reaction is complete (monitored by TLC). Neutralize and extract the product.

  • Final Deprotection: Dissolve the protected dipeptide in methanol. Add Palladium on carbon (10% w/w). Purge with hydrogen gas and stir under a hydrogen atmosphere until deprotection is complete (monitored by TLC/LC-MS). Filter through Celite and concentrate to yield the final H-His-Ala-OH peptide. Purify by HPLC.

Causality Insight: The choice of DCC/HOBt is a classic coupling cocktail that minimizes racemization. The aqueous work-up is essential for removing unreacted starting materials and coupling reagents in solution-phase synthesis.

Protocol 2: Solid-Phase Synthesis of Ala-His using Fmoc/Trt Strategy

G cluster_workflow Solid-Phase Dipeptide Synthesis (Fmoc/Trt) start Start: Fmoc-His(Trt)-Resin deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple 2. Couple Fmoc-Ala-OH (e.g., HBTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 deprotect2 3. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 cleave 4. Cleavage from Resin & Side-Chain Deprotection (95% TFA) deprotect2->cleave final Final Product: H-Ala-His-OH (after precipitation & purification) cleave->final

Caption: Workflow for solid-phase dipeptide synthesis.

Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-His(Trt)-Wang resin. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, pre-activate Fmoc-Ala-OH (3-5 eq) with a coupling reagent like HBTU (3-5 eq) and a base like DIPEA (6-10 eq) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash: Wash the resin thoroughly with DMF to remove excess reagents.

  • Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminus of Alanine.

  • Cleavage and Final Deprotection: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Causality Insight: The use of excess reagents in SPPS drives the reaction to completion at each step. The cleavage cocktail contains scavengers (water, TIS) to protect sensitive residues from reactive species generated during the TFA-mediated deprotection of the Trt group.

Conclusion and Authoritative Recommendations

The cost-benefit analysis of Z-L-histidine benzyl ester and its associated Z/Bzl protection strategy reveals it as a legacy method, which, while cost-effective in terms of raw materials, is outmatched by modern strategies in terms of efficiency, scalability for complex peptides, and safety.

  • For academic research and the synthesis of complex, novel peptides: The Fmoc/Trt strategy is the undisputed choice. Its mild conditions, high orthogonality, and amenability to automation provide the reliability and flexibility needed for discovery-phase projects.

  • For large-scale, commercial synthesis of shorter, simpler peptides: The Z/Bzl solution-phase strategy may still hold a cost advantage if the process is well-optimized and the necessary expertise for handling hydrogenation and purification is available.

  • For long, aggregation-prone sequences: The Boc/Bzl strategy , despite its significant safety drawbacks associated with HF, remains a powerful tool in the hands of experienced industrial chemists.

Ultimately, the optimal choice depends on a careful evaluation of the project's specific goals, the complexity of the target peptide, the available equipment and expertise, and the overall budget. While the Z-L-histidine benzyl ester approach has historical significance, a forward-looking laboratory will find that the benefits of the Fmoc/Trt methodology almost always justify the initial investment in reagents.

References

  • Google Patents. EP0061933A2 - Histidine protection.
  • PubMed Central. An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures. [Link]

  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them.... [Link]

  • ResearchGate. Synthesis of L‐histidine specifically labelled with stable isotopes. [Link]

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubChem. N-Cbz-dl-histidine. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]

  • RSC Publishing. Covalent drugs targeting histidine – an unexploited opportunity?. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

  • PubMed. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

  • ChemRxiv. Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. [Link]

  • AIR Unimi. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. [Link]

  • MDPI. Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. [Link]

Sources

A Comparative Guide to Histidine Protection: Case Studies Evaluating Z-L-Histidine Benzyl Ester Against Modern Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the incorporation of histidine presents a persistent challenge. The unique imidazole side chain of histidine is not only crucial for the biological activity of many peptides but also a primary source of undesirable side reactions, most notably racemization. The choice of protecting group for this side chain is therefore a critical determinant of synthetic success, directly impacting the purity, yield, and stereochemical integrity of the final peptide.

This guide provides an in-depth, objective comparison of the classical Z-L-histidine benzyl ester protection strategy with more contemporary alternatives, primarily those used in Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, our goal is to move beyond a mere listing of options and delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.

The Challenge of Histidine: A Tale of a Troublesome Imidazole

The nucleophilic nature of the imidazole ring's Nπ-nitrogen is the root of histidine's synthetic complexity. During the activation of the carboxylic acid for coupling, this nitrogen can act as an intramolecular base, abstracting the α-proton of the histidine residue. This leads to the formation of a transient, achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, a process known as racemization or epimerization.[1] This loss of stereochemical purity can have profound consequences for a peptide's biological activity and therapeutic efficacy.

Furthermore, the unprotected imidazole side chain can undergo N-acylation during coupling, leading to the formation of undesired side products and reducing the yield of the target peptide.[2] Therefore, effective protection of the imidazole group is paramount.

The Classical Approach: Z-L-Histidine Benzyl Ester

The benzyloxycarbonyl (Z or Cbz) group for Nα-protection, coupled with a benzyl (Bzl) ester for the C-terminus and a benzyl group for the imidazole side chain (Nτ- or Nπ-), represents a long-standing strategy, particularly in solution-phase peptide synthesis.[1] This "Z/Bzl" strategy offers a certain elegance in its uniformity, as all protecting groups can be cleaved simultaneously in a final deprotection step.

The primary method for the removal of both the Z and benzyl groups is catalytic hydrogenation, often in the form of catalytic transfer hydrogenation (CTH) using a palladium catalyst and a hydrogen donor like ammonium formate or formic acid.[2][3] This method is generally mild and avoids the harsh acidic conditions required for Boc group removal in Boc/Bzl-based SPPS.

However, the Z/Bzl strategy for histidine is not without its drawbacks. The conditions for catalytic hydrogenation can sometimes be incompatible with other sensitive functional groups within the peptide. Moreover, the propensity for racemization of Z-protected histidine during carbodiimide-mediated coupling in solution phase remains a significant concern.[4]

Modern Alternatives in Solid-Phase Peptide Synthesis (SPPS)

The advent of SPPS has led to the development of a new arsenal of histidine-protecting groups designed for compatibility with the two major SPPS chemistries: Fmoc/tBu and Boc/Bzl.

  • Fmoc-His(Trt)-OH: The trityl (Trt) group is a bulky protecting group that sterically hinders the imidazole nitrogen. It is widely used in Fmoc-SPPS due to its acid lability, allowing for its removal during the final cleavage from the resin with trifluoroacetic acid (TFA). However, the Nτ-protection offered by the Trt group does not completely suppress racemization, especially during prolonged coupling times or at elevated temperatures.[5]

  • Fmoc-His(Boc)-OH: The tert-butyloxycarbonyl (Boc) group offers protection at the Nτ-position of the imidazole ring. Experimental data has consistently shown that Fmoc-His(Boc)-OH is significantly more effective at suppressing racemization compared to Fmoc-His(Trt)-OH. This is attributed to the electronic effect of the Boc group, which reduces the basicity of the Nπ-nitrogen.

  • Other Protecting Groups: Other protecting groups such as benzyloxymethyl (Bom) and methoxybenzyloxymethyl (MBom) have also been developed to protect the Nπ-nitrogen, demonstrating excellent suppression of racemization. However, their higher cost and potential for side reactions during cleavage have limited their widespread adoption.[5]

Case Study: Synthesis of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)

To provide a practical comparison, let's consider the synthesis of the octapeptide hormone Angiotensin II, which contains a single histidine residue. We will outline a hypothetical synthetic approach using both the classical Z/Bzl solution-phase strategy and a modern Fmoc/tBu SPPS strategy.

Strategy 1: Solution-Phase Synthesis using Z-L-Histidine Benzyl Ester

This strategy involves the stepwise condensation of Z-protected amino acid benzyl esters in solution. The synthesis would proceed from the C-terminus (Phenylalanine) to the N-terminus (Aspartic Acid).

Illustrative Workflow:

G cluster_0 Dipeptide Formation cluster_1 Chain Elongation cluster_2 Final Deprotection Z_Pro Z-Pro-OH Z_Pro_Phe_OBzl Z-Pro-Phe-OBzl Z_Pro->Z_Pro_Phe_OBzl DCC/HOBt H_Phe_OBzl H-Phe-OBzl H_Phe_OBzl->Z_Pro_Phe_OBzl H_Pro_Phe_OBzl H-Pro-Phe-OBzl Z_Pro_Phe_OBzl->H_Pro_Phe_OBzl H₂, Pd/C Z_His_Bzl Z-His(Bzl)-OH Z_His_Pro_Phe_OBzl Z-His(Bzl)-Pro-Phe-OBzl Z_His_Bzl->Z_His_Pro_Phe_OBzl DCC/HOBt H_Pro_Phe_OBzl->Z_His_Pro_Phe_OBzl Protected_Peptide Fully Protected Angiotensin II Z_His_Pro_Phe_OBzl->Protected_Peptide Repeat Steps Angiotensin_II Angiotensin II Protected_Peptide->Angiotensin_II H₂, Pd/C Ammonium Formate G Resin Rink Amide Resin Fmoc_Phe_Resin Fmoc-Phe-Resin Resin->Fmoc_Phe_Resin Load first AA Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Phe_Resin->Deprotection1 H_Phe_Resin H-Phe-Resin Deprotection1->H_Phe_Resin Coupling1 Couple Fmoc-Pro-OH (HBTU/DIEA) H_Phe_Resin->Coupling1 Fmoc_Pro_Phe_Resin Fmoc-Pro-Phe-Resin Coupling1->Fmoc_Pro_Phe_Resin Repeat Repeat Deprotection and Coupling Cycles Fmoc_Pro_Phe_Resin->Repeat Protected_Peptide_Resin Protected Angiotensin II-Resin Repeat->Protected_Peptide_Resin Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Protected_Peptide_Resin->Cleavage Crude_Peptide Crude Angiotensin II Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Angiotensin II Purification->Pure_Peptide

Sources

Safety Operating Guide

Personal protective equipment for handling Z-L-histidine benzyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

At a Glance: Z-L-Histidine Benzyl Ester (N-α-Cbz-L-histidine benzyl ester) is a protected amino acid derivative commonly used in peptide synthesis. While often classified as low acute toxicity under GHS standards, it poses specific occupational hygiene risks due to its physical state as a fine particulate solid.

Core Safety Directive: Treat this compound as a Potential Irritant (Skin/Eye/Respiratory) . The primary operational risk is airborne dust generation during weighing and transfer, which can lead to sensitization or mucous membrane irritation.

Parameter Specification
Physical State Solid (Crystalline Powder)
Primary Hazard Particulate Inhalation / Dust Irritation
Solubility Soluble in organic solvents (DMF, DCM, DMSO); low water solubility.
Signal Word WARNING (Precautionary)

Hazard Analysis & Mechanistic Justification

Why specific PPE is required beyond standard compliance.

The "Dust" Vector

Protected amino acids are often fluffy, electrostatic powders. Standard laboratory air currents (0.3–0.5 m/s face velocity) can aerosolize these particles. Inhalation of amino acid esters can trigger:

  • Respiratory Irritation: Mechanical irritation of the alveoli.

  • Sensitization: Repeated exposure to amino acid derivatives can theoretically induce hypersensitivity in susceptible individuals, although this is less common with Z-protected variants than free amines.

Chemical Reactivity & Solvent Risks

While the solid itself is stable, it is almost exclusively handled in conjunction with solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) during synthesis.

  • Causality: Your PPE must protect against the solvent as much as the solute. Latex gloves degrade rapidly in DCM; therefore, Nitrile is the mandatory standard.

Personal Protective Equipment (PPE) Matrix

This matrix defines the non-negotiable safety barriers for handling Z-L-histidine benzyl ester.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood (Primary) Alt: N95 RespiratorEngineering controls (Hood) are superior to PPE. If weighing outside a hood, an N95 is required to block particulate inhalation (0.3 micron capture).
Hand Protection Nitrile Gloves (Min 0.11mm thick)Do NOT use Latex. Nitrile provides necessary chemical resistance against common peptide synthesis solvents (DCM/DMF) used in the next step of your workflow.
Eye Protection Safety Glasses with Side ShieldsPrevents corneal injury from projectile crystals or splash-back during solubilization.
Body Lab Coat (Cotton/Poly blend)Must be buttoned to the neck to prevent dust accumulation on street clothes, which can track contaminants out of the lab.

Operational Workflow: Step-by-Step Protocol

This protocol is designed to be a self-validating system. If a step fails (e.g., balance instability), the workflow halts.

Phase 1: Preparation (The "Pre-Flight" Check)
  • Verify Engineering Controls: Check the fume hood flow monitor. It should read between 80–120 fpm (0.4–0.6 m/s) .

  • Glove Integrity Test: Inflate nitrile gloves slightly to check for pinholes before donning.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is visibly "flying."

Phase 2: Weighing & Transfer (Critical Risk Point)
  • Positioning: Place the analytical balance inside the fume hood. If this is impossible, use a powder weighing funnel to minimize surface area exposure.

  • Transfer: Use a clean spatula. Do not pour directly from the stock bottle.

    • Technique: Tap the spatula gently against the weighing boat. Do not shake.

  • Solubilization: Add the solvent (e.g., DMF) to the solid immediately after weighing to suppress dust generation.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened Kimwipe (Ethanol or Isopropanol) to wipe the balance area and spatula.

  • Doffing: Remove gloves by peeling from the cuff to keep contaminants inside the glove. Wash hands immediately with soap and water.

Visualized Safety Architecture

The following diagram illustrates the decision logic for safe handling.

SafetyProtocol cluster_0 Critical Handling Zone Start START: Risk Assessment CheckSDS Verify SDS & GHS Hazards (Check for Irritant H315/H319) Start->CheckSDS EngControls Engineering Controls: Verify Fume Hood Flow CheckSDS->EngControls PPE Don PPE: Nitrile Gloves + Safety Glasses + Lab Coat EngControls->PPE Weighing Weighing Procedure: Minimize Dust Generation PPE->Weighing Solvent Solubilization: Add Solvent (DMF/DCM) Weighing->Solvent Immediate Dissolution Cleanup Decontamination: Wet Wipe Surfaces Solvent->Cleanup Disposal Disposal: Solid Waste vs. Organic Liquid Waste Cleanup->Disposal

Figure 1: Operational logic flow for handling Z-L-histidine benzyl ester, emphasizing immediate solubilization to mitigate dust risks.

Disposal & Emergency Response

Waste Stream Management
  • Solid Waste: Contaminated weighing boats, paper towels, and gloves must go into Hazardous Solid Waste . Do not throw in regular trash.

  • Liquid Waste: Once dissolved, the solution belongs in Organic Waste (Halogenated or Non-Halogenated) depending on your solvent choice (e.g., DCM = Halogenated).

Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvents (like acetone) on skin, as they increase permeability.

  • Eye Contact: Flush with water/saline for 15 minutes.[1]

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen dust, then scoop into a waste container.

References

  • Carl Roth. (2025).[2] Safety Data Sheet: Amino Acid Handling Guidelines. Retrieved from [Link]

  • Biovera. (2024).[1][3][4] Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-L-histidine benzyl ester
Reactant of Route 2
Reactant of Route 2
Z-L-histidine benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.